Fesoterodine-d7 (fumarate)
Beschreibung
BenchChem offers high-quality Fesoterodine-d7 (fumarate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fesoterodine-d7 (fumarate) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H41NO7 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D; |
InChI-Schlüssel |
MWHXMIASLKXGBU-WQNIPITBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fesoterodine-d7 (fumarate) chemical structure and properties
An In-Depth Technical Guide to Fesoterodine-d7 (fumarate) for Bioanalytical Applications
Introduction
Fesoterodine is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Marketed under the brand name Toviaz®, it functions as a prodrug.[3] Following oral administration, fesoterodine is rapidly and completely hydrolyzed by non-specific plasma esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5] This biotransformation is crucial as the therapeutic effects of the drug are exerted by 5-HMT.[6]
Given the rapid and extensive conversion, bioanalytical methods for pharmacokinetic, bioequivalence, or metabolic studies must accurately quantify both the parent drug, fesoterodine, and its active metabolite, 5-HMT, often at very low concentrations in complex biological matrices like plasma.[7] To achieve the required precision and accuracy, particularly for regulatory submissions, stable isotope-labeled internal standards are indispensable.
Fesoterodine-d7 (fumarate) is the deuterium-labeled analogue of fesoterodine fumarate.[8] It serves as the gold-standard internal standard for the quantification of fesoterodine in bioanalytical assays, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Its utility is paramount in correcting for variability during sample preparation and compensating for matrix-induced ion suppression or enhancement, ensuring the integrity and reliability of the analytical data.[8] This guide provides a comprehensive technical overview of the chemical properties of Fesoterodine-d7 (fumarate) and its critical application in modern drug development.
Chemical Structure and Physicochemical Properties
Chemical Structure
The key distinction of Fesoterodine-d7 (fumarate) is the incorporation of seven deuterium (²H or D) atoms into the fesoterodine molecule. While the exact positions can vary between manufacturers, labeling is commonly applied to metabolically stable positions that are readily accessible during synthesis. A frequent labeling pattern involves the isobutyrate moiety, as this provides a significant mass shift away from the analyte while being synthetically feasible.
-
IUPAC Name: (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate-d7
-
CAS Number: 2747918-94-9[8]
Caption: Representative chemical structure of Fesoterodine-d7 (fumarate).
Physicochemical Properties
The incorporation of deuterium increases the molecular weight of the parent molecule by approximately 7 Da, which is a crucial feature for its use in mass spectrometry. Other physicochemical properties are nearly identical to the non-labeled compound, ensuring similar behavior during extraction and chromatography.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀D₇NO₃ · C₄H₄O₄ | |
| Molecular Weight (Fumarate Salt) | ~534.70 g/mol | Calculated |
| Molecular Weight (Free Base) | ~418.63 g/mol | |
| CAS Number | 2747918-94-9 | [8] |
| Appearance | White to off-white powder | [3] |
| Solubility | Freely soluble in water | [3] |
| Isotopic Purity | Typically ≥98% | Manufacturer Specification |
| Chemical Purity | Typically ≥98% (HPLC) | Manufacturer Specification |
Rationale for Use as an Internal Standard
Principles of Stable Isotope Dilution Analysis (SIDA)
In LC-MS/MS-based quantification, variability can be introduced at multiple stages, including sample extraction, chromatographic injection, and the ionization process within the mass spectrometer source. An ideal internal standard (IS) should behave identically to the analyte of interest (in this case, fesoterodine) through all of these steps but be clearly distinguishable by the detector.
Deuterated internal standards are considered the "gold standard" because they fulfill these criteria perfectly.[9] They are chemically identical to the analyte, meaning they have the same polarity, pKa, and functional groups. This ensures they co-elute chromatographically and experience the same degree of recovery or loss during sample preparation and the same response to matrix effects (ion suppression or enhancement) during ionization. However, their increased mass allows the mass spectrometer to detect the analyte and the IS as distinct chemical entities.
Advantages of Fesoterodine-d7
The key advantage of using Fesoterodine-d7 is the mitigation of analytical errors. By adding a known quantity of the deuterated standard to each sample at the very beginning of the workflow, the ratio of the analyte's MS signal to the IS's MS signal can be used for quantification. This ratio remains constant even if sample is lost during extraction or if matrix effects alter the absolute signal intensity of both compounds. The +7 Da mass difference provides a clear separation from the analyte's isotopic envelope, preventing cross-signal interference.
Application in Bioanalytical Methodologies (LC-MS/MS)
Fesoterodine-d7 is primarily used in validated bioanalytical methods for determining the pharmacokinetics of fesoterodine and its active metabolite, 5-HMT. A robust method based on the work of Parekh et al. serves as an excellent template.[4]
Bioanalytical Workflow Overview
The process involves sample collection (typically plasma), fortification with the internal standards, extraction of all analytes, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.
Caption: General workflow for bioanalysis of fesoterodine using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract fesoterodine and 5-HMT from plasma while removing interfering proteins and phospholipids.
Protocol:
-
Aliquot: In a clean microcentrifuge tube, pipette 100 µL of human plasma (from a study sample, calibration standard, or quality control).
-
Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of a working solution containing Fesoterodine-d7 and 5-HMT-d7 (the deuterated standard for the active metabolite) to every tube.
-
Vortex: Briefly vortex the tubes to ensure complete mixing.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).
-
Causality: This non-polar solvent mixture effectively partitions the relatively non-polar analytes out of the aqueous plasma matrix, leaving behind highly polar components and precipitated proteins.
-
-
Vortex & Centrifuge: Vortex vigorously for 5-10 minutes to ensure thorough extraction. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Isolate: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet or aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step ensures the analytes are dissolved in a solvent compatible with the chromatographic system.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for injection.
Chromatographic Separation
The goal of chromatography is to separate the parent drug, its metabolite, and any other components from each other before they enter the mass spectrometer.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Kromasil, 100 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the analytes, allowing for good separation from polar matrix components. |
| Mobile Phase | Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate or Formate) | Provides consistent elution and stable ionization. The organic modifier (acetonitrile) controls retention, while the buffer provides ions to aid in the ESI process and controls pH. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for the specific column dimensions to achieve good peak shape and resolution. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and run time. |
| Injection Vol. | 5 - 10 µL | A small volume is sufficient for the high sensitivity of modern mass spectrometers. |
Mass Spectrometric Detection
Detection is typically performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM).
-
Principle of MRM: In the mass spectrometer source, molecules are ionized to create a protonated precursor ion, [M+H]⁺. The first quadrupole (Q1) is set to isolate only the precursor ion of a specific mass-to-charge ratio (m/z). This ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (product ion). This highly specific precursor → product ion transition is monitored over time.
Caption: Representative MRM fragmentation scheme for Fesoterodine and Fesoterodine-d7.
Optimized MRM Transitions: The following table provides the specific mass transitions required for a validated assay. The precursor ion is the protonated molecule, and the product ion is a stable fragment resulting from collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale for Fragmentation |
| Fesoterodine | 412.3 | 204.2 | Cleavage of the ester and benzyl ether linkages, resulting in the stable diisopropylamino-propyl-phenyl fragment. |
| Fesoterodine-d7 (IS) | 419.3 | 211.2 | Same fragmentation pathway as the analyte, but the product ion retains the deuterium labels, resulting in a +7 Da mass shift. |
| 5-HMT (Metabolite) | 328.2 | 204.2 | Loss of the isobutyrate group from fesoterodine yields 5-HMT. The fragmentation pathway is identical to fesoterodine, yielding the same product ion. |
| 5-HMT-d7 (IS) | 335.2 | 211.2 | The deuterated metabolite fragments to the deuterated product ion, maintaining the +7 Da mass shift for reliable internal standardization. |
Conclusion
Fesoterodine-d7 (fumarate) is an essential tool for the accurate and precise quantification of fesoterodine in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves as a true internal standard during sample preparation and chromatographic analysis. The +7 Da mass shift allows for clear distinction by mass spectrometry, enabling robust and reliable data generation in support of critical drug development activities, from preclinical pharmacokinetics to pivotal human bioequivalence studies. The use of Fesoterodine-d7 underpins the integrity of data submitted to regulatory agencies, making it a cornerstone of modern bioanalytical science in the study of fesoterodine.
References
-
Parekh JM, Sanyal M, Yadav M, Shrivastav PS. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;913-914:1-11. [Online]. Available at: [Link]
-
ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. [Online]. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Fesoterodine. [Online]. Available at: [Link]
-
U.S. Food and Drug Administration. TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use Label. [Online]. Available at: [Link]
-
U.S. Food and Drug Administration. Bioequivalence Recommendations for Fesoterodine Fumarate. [Online]. Available at: [Link]
-
Kim S, Lee H, et al. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Clin Drug Investig. 2014;34(1):53-63. [Online]. Available at: [Link]
- Yamaguchi O, Marui E, et al. An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. Neurourol Urodyn. 2012;31(6):948. Abstract.
-
U.S. Food and Drug Administration. TOVIAZ Label. [Online]. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Fesoterodine Fumarate. [Online]. Available at: [Link]
-
U.S. Food and Drug Administration. Draft Guidance on Fesoterodine Fumarate. [Online]. Available at: [Link]
-
Sangoi MS, Todeschini V, d'Avila FB, Steppe M. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta. 2011;84(3):843-849. [Online]. Available at: [Link]
-
de Souza Teixeira L, Oliveira PR, et al. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Braz J Pharm Sci. 2016;52(1):159-167. [Online]. Available at: [Link]
-
TLC Pharmaceutical Standards. (R)-Fesoterodine-d7 Fumarate. [Online]. Available at: [Link]
-
International Continence Society. 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. [Online]. Available at: [Link]
-
Accord Healthcare Inc. Fesoterodine fumarate extended-release tablets Product Monograph. 2023. [Online]. Available at: [Link]
-
ResearchGate. Structure of fesoterodine fumarate. [Online]. Available at: [Link]
-
Pfizer Canada ULC. TOVIAZ® (fesoterodine fumarate) Product Monograph. 2021. [Online]. Available at: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fesoterodine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. ics.org [ics.org]
- 5. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tlcstandards.com [tlcstandards.com]
The Role of Fesoterodine-d7 (fumarate) in Modern Pharmaceutical Research: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the application of Fesoterodine-d7 (fumarate), a deuterated analog of Fesoterodine, in the landscape of pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core utility of this stable isotope-labeled compound, focusing on its critical role in bioanalytical studies that underpin modern drug development. We will explore the scientific rationale for its use, present detailed experimental protocols, and provide insights into the interpretation of the data generated.
Introduction: The Significance of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetic Studies
In the realm of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These pharmacokinetic (PK) studies are fundamental to establishing a drug's safety and efficacy profile. A key challenge in this field is the precise and accurate quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissues.
This is where stable isotope-labeled internal standards (SIL-IS) become indispensable tools. The substitution of one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium (d), creates a molecule that is chemically identical to the parent drug but has a distinct molecular weight. This mass difference allows for its differentiation from the unlabeled analyte by mass spectrometry (MS), while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization response are crucial for correcting for matrix effects and variability in the analytical process, leading to highly accurate and precise quantification.[1][2][3]
Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[4][5][6] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the blood to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[7] Therefore, pharmacokinetic studies often focus on quantifying both the parent drug (if detectable) and, more importantly, the active 5-HMT. Fesoterodine-d7 (fumarate) serves as the ideal internal standard for the bioanalysis of fesoterodine, ensuring the reliability of the data generated in these critical studies.
Core Application: Fesoterodine-d7 as an Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical research application of Fesoterodine-d7 (fumarate) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fesoterodine and its active metabolite, 5-HMT, in biological samples.[7]
The Rationale: Why Deuterated Standards are Superior
The use of a deuterated analog like Fesoterodine-d7 offers significant advantages over using a structurally similar but non-isotopic compound as an internal standard:
-
Minimized Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for these interferences.[2]
-
Improved Precision and Accuracy: By accounting for variability in sample extraction, injection volume, and ionization efficiency, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[3]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.
The following diagram illustrates the workflow for a typical pharmacokinetic study employing Fesoterodine-d7 as an internal standard.
Caption: Workflow for a pharmacokinetic study using Fesoterodine-d7.
Experimental Protocol: A Validated LC-MS/MS Method for Simultaneous Quantification of Fesoterodine and 5-HMT
The following protocol is based on the validated method described by Parekha et al. (2013) for the simultaneous determination of fesoterodine and 5-HMT in human plasma.[7]
Materials and Reagents
-
Fesoterodine fumarate (analyte)
-
5-hydroxymethyl tolterodine (analyte)
-
Fesoterodine-d7 fumarate (internal standard)
-
5-hydroxymethyl tolterodine-d7 (internal standard for 5-HMT)
-
Human plasma (with anticoagulant)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (Fesoterodine-d7 and 5-HMT-d7).
-
Vortex mix for 30 seconds.
-
Add 1.0 mL of the extraction solvent (a mixture of methyl tert-butyl ether and n-hexane).
-
Vortex mix for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kromasil C18 (100 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and ammonium formate buffer |
| Flow Rate | Isocratic |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fesoterodine | 412.2 | 223.0[8] |
| Fesoterodine-d7 | 419.2 | 223.0 |
| 5-HMT | 342.2 | 223.1[9] |
| 5-HMT-d7 | 349.2 | 223.1 |
Note: The exact m/z values for deuterated standards may vary slightly based on the specific labeling pattern.
The following diagram illustrates the fragmentation pathway for Fesoterodine in the mass spectrometer.
Caption: MRM fragmentation of Fesoterodine.
Method Validation
A bioanalytical method using a deuterated internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range. For fesoterodine and 5-HMT, a typical range is 0.01-10 ng/mL in plasma.[7]
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data. Intra- and inter-batch precision should be within acceptable limits (typically <15% CV).[7]
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions.[7]
Beyond Pharmacokinetics: Other Research Applications
While the primary use of Fesoterodine-d7 is in PK studies, its application can be extended to other areas of drug metabolism research:
-
Metabolite Identification: In "pulse-chase" type experiments, a single dose of the deuterated compound can be administered, and its metabolic fate can be traced by mass spectrometry. The unique isotopic signature of the deuterated metabolites allows for their confident identification against the background of endogenous molecules.
-
Enzyme Phenotyping: By incubating Fesoterodine-d7 with specific recombinant drug-metabolizing enzymes (e.g., cytochrome P450s), researchers can precisely identify the enzymes responsible for its metabolism.
Conclusion: An Indispensable Tool for Robust Bioanalysis
Fesoterodine-d7 (fumarate) is a critical tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is fundamental to obtaining the high-quality, reliable pharmacokinetic and metabolic data required for regulatory submissions and for making informed decisions in the drug development process. The use of Fesoterodine-d7 ensures the scientific integrity of these studies, providing a self-validating system for the accurate quantification of fesoterodine and its active metabolite, 5-HMT, in complex biological matrices. As the demand for more precise and robust bioanalytical methods continues to grow, the importance of deuterated standards like Fesoterodine-d7 will only increase.
References
- Parekha, J. M., Sanyalb, M., & Yadavc, M. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 72, 149-157.
- Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-661.
-
U.S. Food and Drug Administration. (2008). Toviaz (fesoterodine fumarate) Prescribing Information. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
- Sharma, N., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 234-242.
- Gao, Z., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis, 4(5), 336-342.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Shah, J., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.
-
Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. [Link]
- Malhotra, B., Gandelman, K., & Sachse, R. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Clinical interventions in aging, 4, 253–263.
- Sangoi, M. S., et al. (2012). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Journal of pharmaceutical and biomedical analysis, 67-68, 126–133.
- Scott, L. J. (2009). Fesoterodine. Drugs, 69(1), 85–100.
- Der Pharma Chemica. (2012). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 4(3), 1083-1093.
Sources
- 1. lcms.cz [lcms.cz]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Manufacturing of Fesoterodine-d7 (Fumarate)
Topic: Synthesis and manufacturing of Fesoterodine-d7 (fumarate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Fesoterodine fumarate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB).[1][2][3] It functions as a prodrug, rapidly hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
In bioanalytical workflows, particularly LC-MS/MS pharmacokinetic studies, Fesoterodine-d7 (fumarate) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS). Its deuterated nature compensates for matrix effects, ionization variability, and extraction inconsistencies. This guide details the chemical synthesis, manufacturing controls, and analytical application of Fesoterodine-d7, specifically focusing on the isobutyryl-d7 isotopologue, which represents the most chemically modular and commercially relevant standard.
Chemical Identity and Retrosynthesis
Chemical Structure
-
Chemical Name: [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methyl(d3)propanoate-3,3,3-d3 (Isobutyryl-d7 labeled).
-
Molecular Formula:
-
Role: Internal Standard (IS) for quantification of Fesoterodine in biological fluids.
Deuterium Labeling Strategy
The "d7" designation typically refers to the isobutyryl moiety (
-
Modularity: The label is introduced in the final synthetic step (esterification).
-
Cost-Efficiency: Isobutyryl chloride-d7 is a readily available or easily synthesized reagent compared to chiral deuterated amine precursors.
-
Metabolic Tracking: Since Fesoterodine is a prodrug, the d7-isobutyryl group is cleaved in vivo. This allows the IS to track the prodrug specifically before hydrolysis, which is the primary analyte for Fesoterodine quantification assays.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection of Fesoterodine-d7 showing the convergent assembly of the core 5-HMT scaffold and the deuterated acylating agent.
Detailed Synthesis Protocol
Precursor Preparation: 5-Hydroxymethyl Tolterodine (5-HMT)
Note: While 5-HMT can be purchased, in-house synthesis typically follows the "Pfizer Route" or "Schwarz Pharma Route" involving the reductive amination of a lactol intermediate.
Core Intermediate: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol.[4][5]
-
Purity Requirement: >98.5% (HPLC) to prevent non-labeled impurity carryover.
-
Chirality: Must be the (R)-enantiomer. Enantiomeric Excess (ee) >99%.
Synthesis of Isobutyryl Chloride-d7
If not purchased commercially, this reagent is generated from Isobutyric acid-d7.
-
Reagents: Isobutyric acid-d7 (
), Thionyl Chloride ( ), DMF (cat). -
Protocol:
-
Charge Isobutyric acid-d7 (1.0 eq) into a dry flask under
. -
Add Thionyl Chloride (1.2 eq) dropwise at 0°C.
-
Reflux at 80°C for 2 hours.
-
Purification: Distillation yields Isobutyryl chloride-d7 as a clear liquid.
-
Integrity Check: Verify by GC-MS to ensure d-enrichment >99 atom % D.
-
Step 1: Esterification (The Labeling Step)
This step couples the core scaffold with the deuterated tag.
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve 10.0 g (29.3 mmol) of 5-HMT in 100 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 8.2 mL (58.6 mmol, 2.0 eq) of Triethylamine (
). Cool the mixture to 0–5°C. -
Acylation: Add 3.5 g (32.2 mmol, 1.1 eq) of Isobutyryl chloride-d7 dropwise over 30 minutes. Maintain temperature <5°C to prevent di-acylation (esterification of the aliphatic hydroxyl).
-
Expert Insight: The phenolic hydroxyl is more acidic and reacts preferentially. However, excess reagent or high temps will esterify the benzylic hydroxyl, forming the "Diester Impurity." Strict temperature control is the causality for high selectivity.
-
-
Quench: Stir for 1 hour at 0°C. Monitor by HPLC. Upon completion (<1% 5-HMT remaining), quench with saturated
solution. -
Workup: Separate phases. Wash organic layer with water and brine. Dry over
and concentrate in vacuo to yield Fesoterodine-d7 Free Base as a pale yellow oil.
Step 2: Fumarate Salt Formation
The fumarate salt is preferred for its crystallinity and stability compared to the amorphous free base.
Protocol:
-
Solvent System: Dissolve the crude oil (approx. 12 g) in 2-Butanone (Methyl Ethyl Ketone, MEK).
-
Acid Addition: Add Fumaric acid (1.0 eq, stoichiometric) dissolved in warm MEK/Cyclohexane.
-
Crystallization: Heat to 50°C to ensure homogeneity, then cool slowly to room temperature, then to 0°C.
-
Isolation: Filter the white precipitate. Wash with cold Cyclohexane/MEK (9:1).
-
Drying: Vacuum dry at 40°C for 12 hours.
Manufacturing & Quality Control (QC)
Process Workflow (Graphviz)
Figure 2: Manufacturing workflow for Fesoterodine-d7 Fumarate, highlighting the transition from kinetic reaction control to thermodynamic salt crystallization.
Critical Quality Attributes (CQA)
To validate the material as a Reference Standard, the following specifications must be met:
| Test Parameter | Method | Specification | Rationale |
| Chemical Purity | HPLC-UV (210 nm) | > 99.0% | Ensures no interference from precursors. |
| Isotopic Enrichment | LC-MS or H-NMR | > 99.0 atom % D | Prevents "M-0" contribution to the analyte signal. |
| Chiral Purity | Chiral HPLC | > 99.0% ee | The (S)-enantiomer has different PK properties. |
| Residual Solvents | GC-Headspace | < ICH Limits | MEK and DCM must be removed. |
| Counter-ion Content | HPLC or Titration | 1:1 Stoichiometry | Confirms mono-fumarate salt formation. |
Impurity Profile
-
Deacyl Fesoterodine (5-HMT): Result of incomplete reaction. Limit < 0.1%.
-
Diester Impurity: Result of over-acylation at the benzylic hydroxyl. Limit < 0.15%.
-
D0-Fesoterodine: Non-labeled drug. Critical: Must be < 0.5% to avoid false positives in patient samples.
Bioanalytical Application
Mass Spectrometry Parameters
Fesoterodine-d7 is used in LC-MS/MS assays.[6][7] The deuterium label on the isobutyryl group results in a mass shift of +7 Da for the precursor ion.
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1):
-
Product Ion (Q3):
-
Transition:
(Loss of isobutyryl-phenol moiety). -
Transition (IS):
-
Note: The fragment
223 (diisopropylamino-phenylpropyl cation) does not contain the isobutyryl group. Therefore, the product ion mass is identical for both Analyte and IS. The differentiation occurs solely at Q1 (Precursor). This is a standard "loss of labeled fragment" or "generation of common fragment" transition.
-
Why Fesoterodine-d7?
Using the d7 analog provides co-elution with the analyte. Unlike structural analogs (e.g., Tolterodine), Fesoterodine-d7 experiences the exact same matrix suppression/enhancement at the specific retention time, ensuring high accuracy in quantitative data processing.
References
-
Pfizer Inc. (2011). Process for the preparation of Fesoterodine. US Patent 9,012,678.
-
MedChemExpress. (2024). Fesoterodine-d7 fumarate Product Information.
-
Sangoi, M. S., et al. (2011). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 17(1), 83-90.
-
Ney, P., et al. (2008). "Pharmacological Characterization of a Novel Investigational Antimuscarinic Drug, Fesoterodine." BJU International, 101(8), 1036-1042.
-
VeePrho. (2024). Fesoterodine Impurity Profiling and Standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fesoterodine-d7 (fumarate) CAS number and molecular weight
The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of Fesoterodine-d7 (fumarate), specifically tailored for bioanalytical and pharmaceutical research applications.
Stable Isotope-Labeled Internal Standard for Bioanalysis
Executive Summary
Fesoterodine-d7 (fumarate) is a deuterated stable isotope-labeled (SIL) analog of Fesoterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). It serves as a critical internal standard (IS) in the quantitative determination of the parent prodrug via LC-MS/MS.
This guide addresses the specific physicochemical properties, bioanalytical applications, and mechanistic limitations of this compound. Crucially, the deuterium labeling is located on the isobutyryl moiety , which has significant implications for its utility in pharmacokinetic (PK) studies involving the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Chemical Identity & Specifications
Core Identifiers
| Parameter | Specification |
| Compound Name | Fesoterodine-d7 fumarate |
| CAS Number | 2747918-94-9 |
| Chemical Name | 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate-d7; (E)-but-2-enedioic acid |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chemical Purity | ≥ 98% (HPLC) |
| Salt Form | Fumarate (1:1 stoichiometry) |
Molecular Metrics
The molecular weight calculation accounts for the substitution of seven protium (
-
Unlabeled Fesoterodine Fumarate:
| MW: 527.65 g/mol [1] -
Fesoterodine-d7 Fumarate:
Structural Localization of Isotopes
The seven deuterium atoms are located on the isobutyryl group (the ester tail).
-
Structure: The core phenyl-propyl-amine scaffold remains unlabeled.
-
Implication: The mass shift (+7 Da) is entirely contained within the labile ester moiety.
Caption: Schematic representation of the deuterium label position on the labile isobutyryl tail.
Mechanistic Insight: The "Label Loss" Phenomenon
Researchers must understand the metabolic pathway of Fesoterodine to use this IS correctly. Fesoterodine is a prodrug . Upon entering systemic circulation, it is rapidly hydrolyzed by non-specific plasma esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[4]
The Bioanalytical Trap
Because the d7-label is on the isobutyryl group (the leaving group during hydrolysis), the conversion of Fesoterodine-d7 to 5-HMT results in the loss of the internal standard signal.
-
Correct Application: Quantification of Fesoterodine Parent (e.g., in formulation analysis, stability testing, or early-phase absorption PK).
-
Incorrect Application: Quantification of 5-HMT (Active Metabolite).[5] For 5-HMT, you must use 5-HMT-d6 (labeled on the amine isopropyls) or 5-HMT-d14.
Caption: Metabolic hydrolysis of Fesoterodine-d7 showing the separation of the label from the core.
Validated Bioanalytical Protocol (LC-MS/MS)
This protocol focuses on the quantification of the parent prodrug in human plasma. Due to the rapid hydrolysis described above, sample stabilization is the most critical step.
Sample Stabilization (Pre-Analytical)
To prevent ex-vivo hydrolysis of Fesoterodine-d7 (and the analyte) during sample collection:
-
Acidification: Collect blood into tubes containing Dichlorvos (esterase inhibitor) or immediately acidify plasma with 10% Formic Acid (10 µL per 1 mL plasma).
-
Temperature: Maintain all samples at 4°C strictly.
Extraction Methodology (Liquid-Liquid Extraction)
-
Aliquot: 200 µL stabilized plasma.
-
IS Addition: Add 20 µL Fesoterodine-d7 fumarate working solution (50 ng/mL in MeOH).
-
Buffer: Add 100 µL Ammonium Acetate buffer (pH 4.5).
-
Solvent: Add 1.5 mL TBME (tert-Butyl methyl ether) .
-
Agitation: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.
-
Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.
LC-MS/MS Parameters[11]
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 50 x 2.1 mm, 3 µm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Note |
| Fesoterodine | 412.2 | 223.1 | Loss of ester + cleavage |
| Fesoterodine-d7 | 419.2 | 223.1 | Fragment is the unlabeled core |
Note: The product ion (223.[5]1) is identical for both the analyte and the IS because the fragmentation typically yields the stable diphenyl-methyl amine core, which does not carry the d7 label. The differentiation relies entirely on the precursor ion mass shift.
Handling & Stability
Storage Conditions
-
Temperature: -20°C (Long term).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The fumarate salt is generally more stable than the free base but remains susceptible to moisture.
-
Hygroscopicity: Moderate. Desiccate upon warming to room temperature before opening.
Solubility Profile
-
Water: Soluble (due to fumarate salt).
-
Methanol/DMSO: Highly soluble.
-
Stock Solution: Prepare stocks in Methanol (1 mg/mL). These are stable for ~1 month at -20°C.
References
-
MedChemExpress . Fesoterodine-d7 fumarate Product Information. Retrieved from .
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry . Retrieved from .
-
U.S. Food and Drug Administration (FDA) . Toviaz (Fesoterodine Fumarate) Prescribing Information. Retrieved from .
-
Sussex Research Laboratories . Fesoterodine-d7 Hydrochloride Data Sheet. Retrieved from .
-
ChemicalBook . Fesoterodine Fumarate Chemical Properties. Retrieved from .
Sources
Advanced Characterization and Application of Fesoterodine-d7 Fumarate
This guide is structured to serve as an authoritative technical reference for the application, synthesis, and bioanalytical validation of Fesoterodine-d7 fumarate. It deviates from standard templates to address the specific "prodrug-to-metabolite" complexity inherent to this compound.
Technical Whitepaper | Version 2.0
Executive Technical Summary
Fesoterodine fumarate is a muscarinic receptor antagonist prodrug used in the treatment of overactive bladder (OAB). It is rapidly hydrolyzed in vivo by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1]
Fesoterodine-d7 is the stable isotope-labeled internal standard (IS) specifically designed for the quantification of the parent prodrug.[1]
Critical Application Note: The placement of the deuterium label is the single most important factor in the utility of this standard.
-
Isobutyryl-d7 Labeling (Standard): The label is located on the isobutyryl ester tail.[1] Upon hydrolysis, the label is cleaved and lost . Therefore, this IS cannot be used to quantify the active metabolite (5-HMT).[1] It is strictly for formulation analysis, stability testing, and absorption-phase pharmacokinetics.[1]
-
Amine-d14 Labeling (Alternative): Labeling on the di-isopropyl amine groups (retained in metabolite) is required if the IS is intended to track 5-HMT.[1]
This guide focuses on the industry-standard Fesoterodine-d7 (Isobutyryl-d7) .[1]
Structural Integrity & Labeling Strategy
The Labeling Architecture
To ensure spectral differentiation without altering chromatographic behavior (retention time shifts), the d7-labeling is engineered into the isobutyryl moiety.[1]
-
Chemical Name: 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate-d7 fumarate.[1]
-
Isotopic Modification: The seven hydrogen atoms of the isobutyryl group (
) are replaced with deuterium ( ).[1]
Metabolic Fate Visualization
The following diagram illustrates the metabolic instability of the label, a crucial concept for assay development.
Figure 1: The metabolic hydrolysis of Fesoterodine-d7 showing the loss of the deuterated moiety.[1]
Synthesis & Isotopic Purity
Synthetic Pathway
The synthesis of Fesoterodine-d7 is a convergent process.[1] The critical step is the esterification of the advanced intermediate (5-HMT base) with deuterated isobutyryl chloride.[1]
Protocol Summary:
-
Precursor: Start with (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT base).[1]
-
Acylation: React with Isobutyryl chloride-d7 (CAS: 1219803-71-0) in dichloromethane (DCM) with triethylamine (TEA) as a base.[1]
-
Salt Formation: The resulting free base is treated with fumaric acid in 2-butanone (MEK) to crystallize the fumarate salt.[1]
Isotopic Purity Specifications
For LC-MS/MS applications, the "M+0" (unlabeled) contribution must be minimized to prevent false positives in the analyte channel.
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | > 98.0% | Eliminates non-isobaric interferences.[1] |
| Isotopic Enrichment | > 99.0% atom D | Ensures minimal M+0 (unlabeled) presence.[1] |
| d0 Contribution | < 0.5% | Prevents the IS from contributing signal to the analyte channel (Cross-Signal Interference). |
| Protodeuterium Loss | Negligible | The C-D bonds on the isobutyryl group are non-exchangeable in aqueous mobile phases. |
Bioanalytical Application (LC-MS/MS)
Method Design: The "Loss of Label" Transition
When developing MRM (Multiple Reaction Monitoring) methods, the fragmentation pattern of Fesoterodine-d7 is distinct.[1] The primary fragment (m/z 223) corresponds to the diphenyl-amine core, which does not contain the label .[1]
Note: The product ion is identical for both. Specificity is achieved solely through the precursor ion shift (+7 Da).[1]
Analytical Workflow
This workflow is optimized for formulation stability testing or in vitro permeability assays (e.g., Caco-2), where the parent drug stability is the metric of interest.
Figure 2: LC-MS/MS Workflow for Fesoterodine Quantification.
Validation Criteria (Self-Validating System)
To ensure the protocol is robust, perform the IS Interference Test :
-
Inject a "Blank + IS" sample.[1]
-
Monitor the Analyte channel (412
223).[2] -
Requirement: Signal in the analyte channel must be
of the Lower Limit of Quantification (LLOQ). High isotopic purity (>99%) is required to pass this test.[1]
References
-
Malhotra, B., et al. (2011). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics.[1] Link
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry.[1][2][3] European Journal of Mass Spectrometry. Link[1]
-
U.S. Food and Drug Administration. (2008).[1] Toviaz (Fesoterodine fumarate) Prescribing Information.[1][4]Link[1]
-
Toronto Research Chemicals. (2024).[1] Fesoterodine-d7 Fumarate Product Data Sheet.[1]Link[1]
-
European Medicines Agency (EMA). (2022).[1] ICH Guideline M10 on Bioanalytical Method Validation.[1]Link
Sources
- 1. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Stability and Storage Architecture for Fesoterodine-d7 (Fumarate)
Executive Summary & Molecular Identity
Fesoterodine-d7 (fumarate) is the stable isotope-labeled (SIL) analog of Fesoterodine, utilized primarily as an internal standard (IS) for the quantification of Fesoterodine in biological matrices via LC-MS/MS.
The structural integrity of this reagent is compromised by two primary factors: the hydrolytic lability of the phenolic ester and the hygroscopic nature of the fumarate salt . Unlike robust carbamates or amides, Fesoterodine is a prodrug designed to degrade in vivo; this feature makes it inherently unstable ex vivo.
Chemical Profile
| Attribute | Specification |
| Compound Name | Fesoterodine-d7 Fumarate |
| Chemical Class | Muscarinic Antagonist (Prodrug) |
| Critical Moiety | Phenolic Ester (Isobutyryl linkage) |
| Isotopic Label | Typically on the Isobutyryl tail (d7) or Isopropyl amine (d14/d7)* |
| Salt Form | Fumarate (1:1 Stoichiometry typical) |
| MW Difference | +7 Da relative to unlabeled parent |
> Critical Note on Label Position: Commercial Fesoterodine-d7 is frequently labeled on the isobutyryl moiety (2-methylpropanoate-d7). If hydrolysis occurs, the labeled fragment (isobutyric acid-d7) cleaves off, leaving unlabeled 5-hydroxymethyl tolterodine (5-HMT). This renders the IS undetectable in the MRM channel for the parent drug, leading to quantification failure.
Degradation Mechanisms & Causality
Understanding the "Why" allows us to prevent the "How." The stability profile of Fesoterodine-d7 is dictated by the ester bond's susceptibility to nucleophilic attack.
The Hydrolysis Cascade
The primary degradation pathway is the cleavage of the ester bond, yielding the active metabolite (5-HMT) and Isobutyric acid. This reaction is catalyzed by:
-
Moisture: Water acts as the nucleophile.
-
pH Extremes: Base-catalyzed hydrolysis is rapid; acid-catalyzed is slower but significant.
-
Temperature: Rate doubles roughly every 10°C increase.
Transesterification (The Methanol Trap)
A common error in bioanalysis is storing Fesoterodine stock solutions in methanol. Methanol can act as a nucleophile, replacing the isobutyryl group with a methyl group (methanolysis), effectively destroying the standard over weeks at room temperature.
Visualization of Degradation Pathways
The following diagram illustrates the critical failure points for Fesoterodine-d7.
Caption: Primary degradation pathways. Note that hydrolysis separates the d7-label (if on the tail) from the core structure.
Storage & Handling Protocols
This protocol is designed to create a "Statistically Controlled Environment" that minimizes thermodynamic entropy (degradation).
Solid State Storage (Lyophilized Powder)
Upon receipt, the vial must be triaged immediately. Do not leave on the benchtop.
| Parameter | Specification | Rationale |
| Temperature | -20°C (-4°F) or lower | Arrhenius equation dictates significantly slowed reaction kinetics at sub-zero temps. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen (prevents oxidation) and ambient humidity (prevents hydrolysis). |
| Container | Amber Glass Vial (Silanized) | Amber glass blocks UV light; silanization prevents adsorption of the amine to glass walls. |
| Desiccation | Secondary container with Silica Gel | The fumarate salt is hygroscopic; moisture absorption accelerates solid-state hydrolysis. |
Solution Preparation & Storage
The Golden Rule: Never store working solutions (>24 hours). Only store concentrated stock solutions.
-
Solvent Selection:
-
Recommended:Acetonitrile (ACN) . It is aprotic and does not support transesterification.
-
Avoid: Methanol (MeOH) for long-term storage (risk of solvolysis).
-
Avoid: Water/Buffer (rapid hydrolysis).
-
-
Stock Solution Protocol:
-
Dissolve Fesoterodine-d7 fumarate in 100% ACN to reach 1 mg/mL.
-
Aliquot into single-use amber vials (e.g., 50 µL each).
-
Evaporate solvent under N2 stream (optional, for dry storage) OR store liquid at -80°C.
-
Shelf Life: 6 months at -80°C in ACN. 1 month at -20°C.
-
Handling Workflow Diagram
Caption: Lifecycle workflow from receipt to analysis. Note the "Single-Use" directive to prevent freeze-thaw degradation.
Analytical Verification (Self-Validating System)
Before running a clinical batch, you must verify the integrity of the IS. A degraded IS will result in variable response factors and failed batches.
The "Zero-Injection" Test
Run a blank injection containing only the Internal Standard.
-
Monitor: MRM transition for Fesoterodine-d7.
-
Monitor: MRM transition for Unlabeled 5-HMT.
-
Pass Criteria: If you see a significant peak for 5-HMT in your "IS Only" sample, your Fesoterodine-d7 has hydrolyzed. The label (isobutyric acid-d7) has fallen off, leaving the unlabeled metabolite.
Mass Spectrometry Tuning
-
Ionization: ESI Positive mode.
-
Parent Ion: [M+H]+ (Calculate based on specific d7 labeling position).
-
Daughter Ion: Ensure the transition selected includes the d7 label.
-
Risk: If your MRM transition monitors the loss of the isobutyryl group, you might be monitoring a fragment that doesn't contain the deuterium, rendering the "d7" useless for fragment-specific tracking. Always verify the fragmentation pattern.
-
References
-
PubChem. (n.d.). Fesoterodine Fumarate | C30H41NO7. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
European Medicines Agency (EMA). (2007). Toviaz (Fesoterodine) Assessment Report. Retrieved October 26, 2025, from [Link]
- Vangala, R., et al. (2013). Stability-indicating HPLC method for Fesoterodine. Journal of Chromatographic Science.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (General reference on ester hydrolysis mechanisms).
Methodological & Application
Quantitative analysis of fesoterodine using Fesoterodine-d7 (fumarate)
Application Note: AN-2026-FESO-D7 High-Sensitivity Quantitation of Fesoterodine in Biological Matrices Using Fesoterodine-d7 (Fumarate) as a Stable Isotope Internal Standard
Part 1: Introduction & Strategic Overview
The "Prodrug" Analytical Paradox Fesoterodine fumarate is a muscarinic receptor antagonist used for overactive bladder.[1][2] Chemically, it is a phenolic ester prodrug that is rapidly hydrolyzed by ubiquitous non-specific esterases in the blood to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
For the drug development professional, this presents a critical bioanalytical challenge: Fesoterodine is chemically designed to disappear.
While most clinical assays quantify the stable metabolite (5-HMT), there are specific regulatory and pharmacokinetic (PK) contexts—such as bioequivalence studies, formulation stability testing, and early-phase metabolic profiling—where the quantification of the parent molecule (Fesoterodine) is mandatory.
The Role of Fesoterodine-d7 Using Fesoterodine-d7 (fumarate) is not merely a box-ticking exercise for an internal standard (IS). In this assay, the SIL-IS (Stable Isotope Labeled Internal Standard) serves two critical functions:
-
Ionization Correction: It compensates for matrix effects (ion suppression/enhancement) in the electrospray source, which is common in plasma extracts.
-
Process Tracking: While it cannot correct for degradation occurring before spiking, it tracks extraction efficiency and compensates for any hydrolysis that might occur during the sample preparation workflow.
Part 2: Chemical & Physical Specifications
| Compound | Chemical Name | Molecular Formula (Free Base) | MW (Free Base) | Monoisotopic Mass |
| Analyte | Fesoterodine | 411.58 g/mol | 411.28 | |
| IS | Fesoterodine-d7 | 418.62 g/mol | 418.32 |
Key Stability Characteristic:
-
Lability: High. The ester bond is susceptible to rapid enzymatic hydrolysis in plasma and chemical hydrolysis at neutral/alkaline pH.
-
Storage: Solid state must be stored at -20°C under inert atmosphere. Solutions must be prepared fresh or stored in acidified solvents.
Part 3: Critical Handling & Stabilization (The "Expertise" Section)
Senior Scientist Insight: Do not treat this as a standard small-molecule extraction. If you collect blood into standard K2EDTA tubes and process it at room temperature, Fesoterodine will degrade into 5-HMT within minutes, yielding a false negative for the parent and a false positive for the metabolite.
The "Cold-Acid" Shield Protocol: To successfully quantify the parent drug, you must inhibit esterase activity immediately upon sample collection.
-
Temperature Control: All processing must occur at 4°C (on wet ice).
-
Esterase Inhibition: Blood samples should be collected in tubes pre-chilled and potentially treated with an esterase inhibitor (e.g., Dichlorvos, though safety concerns often lead labs to use immediate acidification).
-
Acidification: Plasma must be acidified to pH ~3.0 immediately after separation.
Visualizing the Instability Pathway
Caption: The enzymatic hydrolysis pathway of Fesoterodine. Without acidification, the parent drug converts rapidly to 5-HMT, compromising quantitation.
Part 4: Experimental Protocol
A. Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve Fesoterodine Fumarate and Fesoterodine-d7 Fumarate in Methanol. Note: Correct for the salt factor (MW Salt / MW Free Base).
-
Working Standard: Dilute Stock Fesoterodine to calibration levels (e.g., 0.5 – 500 ng/mL) in acidified water (0.1% Formic Acid). Do not use neutral buffers.
-
Working IS Solution: Dilute Fesoterodine-d7 to ~50 ng/mL in Acetonitrile (ACN).
B. Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and allows for immediate enzyme denaturation by organic solvent.
-
Thaw plasma samples on wet ice.
-
Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add IS: Add 10 µL of Fesoterodine-d7 Working Solution. Vortex briefly (2 sec).
-
Precipitate: Immediately add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid .
-
Why Formic Acid? To lower pH and stop chemical hydrolysis.
-
Why Ice-Cold? To promote protein crashing and inhibit any residual enzymatic activity.
-
-
Vortex vigorously for 1 min.
-
Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer 200 µL of supernatant to an autosampler vial.
-
Dilute with 200 µL of water (to match initial mobile phase strength).
C. LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial |
| 0.5 | 10 | Desalting |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive Mode (ESI+).
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
MRM Transitions: Note: Exact collision energies (CE) depend on the specific instrument (e.g., Sciex vs. Thermo) and must be optimized.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Role |
| Fesoterodine | 412.2 | 223.1 | 100 | Quantifier |
| 412.2 | 341.2 | 100 | Qualifier | |
| Fesoterodine-d7 | 419.2 | 230.1* | 100 | Internal Standard |
*The d7 product ion depends on the labeling position. If the label is on the isopropyl amine chain (common), the 223 fragment (diphenyl) shifts to 230. Verify this by running a product ion scan of the neat IS.
Part 5: Method Validation & Troubleshooting
Self-Validating Systems
To ensure the data is trustworthy, include these specific QC checks:
-
Conversion Monitoring:
-
Spike a QC sample with high concentration Fesoterodine but no 5-HMT.
-
Analyze for 5-HMT.
-
Acceptance Criteria: If 5-HMT signal > 5% of Fesoterodine signal, your stabilization protocol has failed (hydrolysis occurred during prep).
-
-
IS Response Consistency:
-
Plot the peak area of Fesoterodine-d7 across the entire run.
-
A drift > 20% suggests matrix accumulation on the column or source contamination.
-
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Recovery of Parent | Esterase activity not stopped. | Ensure plasma is acidified immediately. Keep all reagents on ice. |
| High Backpressure | Protein precipitation incomplete. | Increase centrifugation speed/time. Ensure supernatant is clear before injection. |
| Peak Tailing | Basic amine interaction with silanols. | Ensure Mobile Phase has sufficient ionic strength (0.1% Formic Acid or 5mM Ammonium Formate). |
| IS Signal Suppression | Co-eluting phospholipids. | Monitor phospholipid transitions (m/z 184). Adjust gradient to flush column longer. |
Part 6: Workflow Visualization
Caption: Step-by-step bioanalytical workflow ensuring stabilization and precise quantitation.
References
-
Food and Drug Administration (FDA). Draft Guidance on Fesoterodine Fumarate.[3] Recommended Bioequivalence Studies.[3] (Accessed 2024).[4] Link
-
Sangoi, M. S., et al. (2010). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 16(6), 641-647. Link
-
Parekh, J. M., et al. (2013).[5] "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS." Journal of Chromatography B, 913, 1-11.[5] Link
-
Malhotra, B., et al. (2011).[6] "Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers." British Journal of Clinical Pharmacology, 72(2), 257-262.[6] Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]
Bioanalytical method development with Fesoterodine-d7 (fumarate)
Application Note: Bioanalytical Method Development for Fesoterodine using Fesoterodine-d7 (Fumarate) as Internal Standard
Executive Summary & Scientific Context
The Prodrug Challenge: Fesoterodine is a muscarinic antagonist prodrug used for the treatment of overactive bladder (OAB).[1] Bioanalytically, it presents a significant challenge: it is rapidly and extensively hydrolyzed by non-specific esterases (both in vivo and ex vivo) into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
The Role of Fesoterodine-d7: In standard clinical PK assays, 5-HMT is the primary analyte. However, for formulation stability studies, early-phase pharmacokinetics, or mechanistic toxicology, the quantification of the parent (Fesoterodine) is required. Fesoterodine-d7 (fumarate) is the critical Stable Isotope Labeled (SIL) Internal Standard used to normalize for the significant matrix effects and extraction variability associated with this unstable ester.
Scope of this Guide: This protocol details a Stabilization-First bioanalytical method. Without immediate enzymatic inhibition during sample collection, Fesoterodine degrades within minutes, rendering the assay invalid. This guide covers the stabilization, extraction, and LC-MS/MS quantification of Fesoterodine using the d7-analog.
Chemical Identity & Reference Standards
| Property | Analyte: Fesoterodine Fumarate | Internal Standard: Fesoterodine-d7 Fumarate |
| CAS Registry | 286930-03-8 (Parent) | N/A (Deuterated Analog) |
| Molecular Formula | ||
| Molecular Weight | ~527.66 g/mol | ~534.70 g/mol |
| Free Base MW | 411.55 g/mol | 418.60 g/mol |
| Function | Target Analyte (Prodrug) | Correction for Ionization/Recovery |
| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO |
Critical Note on Weighing: Certificates of Analysis (CoA) for Fesoterodine-d7 usually provide the weight of the salt. You must apply a salt correction factor (MW Free Base / MW Salt) when preparing stock solutions to ensure accurate free-base concentration.
Pre-Analytical Protocol: Enzymatic Stabilization
Objective: Prevent the ex vivo conversion of Fesoterodine to 5-HMT by plasma esterases. Mechanism: Non-specific esterases are pH-sensitive and temperature-dependent.
Step-by-Step Collection Protocol
-
Preparation: Pre-chill blood collection tubes (K2EDTA or Lithium Heparin) on wet ice (4°C).
-
Acidification Agent: Prepare 5% Formic Acid (aq) or 1M HCl.
-
Blood Draw: Collect blood directly into the chilled tubes.
-
Immediate Stabilization (The "Golden Minute"):
-
Within 60 seconds of collection, add the acidification agent to the blood (Ratio: 50 µL acid per 1 mL blood) to lower pH to ~3.0–4.0.
-
Alternative: Use tubes pre-spiked with Dichlorvos (esterase inhibitor), though acidification is safer and generally sufficient for Fesoterodine.
-
-
Separation: Centrifuge at 4°C (2000 x g for 10 min).
-
Storage: Harvest plasma immediately and freeze at -70°C.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the bioanalytical pathway, highlighting where the d7-IS is introduced to ensure data integrity.
Caption: Workflow emphasizing the mandatory stabilization step prior to Internal Standard addition.
LC-MS/MS Method Development
A. Mass Spectrometry Parameters (Source: ESI+)
Fesoterodine ionizes best in positive mode. The d7-analog typically has deuterium atoms on the isopropyl groups or the phenyl ring.
| Parameter | Fesoterodine (Analyte) | Fesoterodine-d7 (IS) |
| Precursor Ion (Q1) | 412.2 m/z | 419.2 m/z |
| Product Ion (Q3) | 223.1 m/z (Quantifier) | 230.1 m/z (Quantifier)* |
| Cone Voltage | 30–40 V | 30–40 V |
| Collision Energy | 20–25 eV | 20–25 eV |
| Dwell Time | 100 ms | 100 ms |
*Note: The Q3 transition for d7 depends on the specific labeling position. If the label is on the fragment retained (e.g., the amine side chain), the mass shifts (+7). If the label is on the lost fragment, the Q3 remains 223.1. Always run a product ion scan on your specific CoA material.
B. Chromatographic Conditions
-
Column: C18 or C8 (e.g., Waters XBridge C18 or Phenomenex Kinetex C18), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient:
-
0.0 min: 30% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 – 0.6 mL/min.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation to remove phospholipids and stabilize the ester during processing.
-
Aliquot: Transfer 200 µL of acidified plasma to a clean tube.
-
IS Addition: Add 20 µL of Fesoterodine-d7 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.
-
Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 4.5) to buffer the plasma before extraction.
-
Extraction Solvent: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .
-
Why? These non-polar solvents extract the lipophilic parent drug while leaving polar metabolites (like 5-HMT) and salts in the aqueous phase.
-
-
Agitation: Shake/Vortex for 10 minutes.
-
Centrifugation: 4000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 35°C. Do not overheat, as esters are thermally labile.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (30:70 ACN:Water).
Validation & Reliability (FDA M10 Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating":
-
Selectivity: Analyze 6 lots of blank plasma (including lipemic/hemolyzed) to ensure no interference at the retention times of Fesoterodine (RT ~2.2 min) or the IS.
-
Conversion Check (Crucial):
-
Spike plasma with high concentrations of 5-HMT (metabolite) and analyze for Fesoterodine.
-
Acceptance: < 1% conversion. If Fesoterodine peaks appear in the 5-HMT spike, your stabilization failed.
-
-
Matrix Effect: Calculate the Matrix Factor (MF) for Fesoterodine and Fesoterodine-d7.
-
This ratio should be close to 1.0, proving the d7-IS compensates for suppression.
-
-
Stability: Prove "Bench-top Stability" in acidified plasma. Non-acidified plasma will fail this test immediately.
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[2][3] [Link]
-
Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS.[4] Journal of Chromatography B. [Link]
-
Sangoi, M. S., et al. (2011). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry.[5] European Journal of Mass Spectrometry. [Link]
-
PubChem Compound Summary: Fesoterodine. National Center for Biotechnology Information. [Link]
Sources
- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity UPLC-MS/MS Quantification of Fesoterodine in Human Plasma Using Fesoterodine-d7
Abstract
This application note details a robust, high-sensitivity UPLC-MS/MS protocol for the quantification of Fesoterodine , a muscarinic receptor antagonist prodrug, in human plasma.[1] While most clinical assays target the active metabolite (5-hydroxymethyl tolterodine, 5-HMT) due to the rapid hydrolysis of the parent drug, specific pharmacokinetic (PK) and formulation studies require the direct measurement of the prodrug itself. This method overcomes the critical challenge of ex vivo esterase instability by incorporating a strict sample stabilization protocol. Using Fesoterodine-d7 as a stable isotope-labeled internal standard (SIL-IS), the method achieves precise quantification with a Lower Limit of Quantification (LLOQ) suitable for sub-nanogram/mL analysis.
Introduction & Scientific Rationale
The Bioanalytical Challenge: Prodrug Instability
Fesoterodine is an ester prodrug.[2] Upon oral administration, it is rapidly hydrolyzed by ubiquitous non-specific esterases in the blood and liver to form 5-HMT, the active moiety responsible for antimuscarinic activity.[1][2]
-
The Problem: In standard plasma collection tubes (EDTA/Heparin), Fesoterodine continues to degrade ex vivo (after blood draw), leading to underestimation of the parent drug and artificial elevation of the metabolite.
-
The Solution: This protocol utilizes immediate enzyme inhibition at the point of collection. We employ acidification (pH < 4) or specific esterase inhibitors (e.g., Dichlorvos or NaF/PMSF cocktails) to freeze the hydrolysis equilibrium, ensuring the integrity of the Fesoterodine concentration.
Role of Fesoterodine-d7
The use of Fesoterodine-d7 is critical for correcting matrix effects and recovery variances.
-
Mechanistic Insight: As a deuterated analog, Fesoterodine-d7 shares nearly identical physicochemical properties (pKa, logP) with the analyte but is differentiated by mass (+7 Da).
-
Compensation: It compensates for ionization suppression in the electrospray source (ESI) and tracks the extraction efficiency of the Liquid-Liquid Extraction (LLE) step.
Method Development Strategy
Metabolic Pathway & Stability Visualization
The following diagram illustrates the critical hydrolysis pathway that this method seeks to arrest.
Figure 1: Metabolic pathway of Fesoterodine.[2][3] The method focuses on stabilizing the 'Fesoterodine' node to prevent conversion to 5-HMT during sample processing.
Mass Spectrometry Optimization
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Precursor Selection: Protonated molecules
are selected.-
Fesoterodine: m/z 412.2[4]
-
Fesoterodine-d7: m/z 419.2
-
-
Fragment Selection: The most abundant product ion typically corresponds to the cleavage of the ester bond or the loss of the diisopropylamine group.
Detailed Experimental Protocol
Chemicals and Reagents[2]
-
Analyte: Fesoterodine Fumarate (Reference Standard, >99% purity).
-
Internal Standard: Fesoterodine-d7 Hydrochloride (Isotopic purity >99%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Stabilizer: 1M Hydrochloric Acid (HCl) or Dichlorvos (10 mg/mL in ACN).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) and n-Hexane.
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Detector: Sciex QTRAP 6500+ or Thermo TSQ Altis Triple Quadrupole.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.
Sample Collection & Stabilization (CRITICAL)
Failure to follow this step will result in method failure due to prodrug hydrolysis.
-
Preparation of Tubes: Pre-chill K2-EDTA vacutainers on ice.
-
Blood Draw: Collect whole blood and immediately invert gently.
-
Stabilization (Choose ONE):
-
Method A (Acidification): Immediately add 20 µL of 1M HCl per 1 mL of blood.
-
Method B (Inhibitor): Immediately add Dichlorvos (final conc. 50 µg/mL) or Sodium Fluoride (NaF).
-
-
Processing: Centrifuge at 4°C (3000 x g, 10 min) within 15 minutes of collection.
-
Storage: Transfer plasma to cryovials and store at -80°C. Do not store at -20°C.
Stock Solution Preparation
-
Fesoterodine Stock (1 mg/mL): Dissolve 1.00 mg (corrected for salt/purity) in Methanol. Store at -80°C.
-
Fesoterodine-d7 Stock (1 mg/mL): Dissolve 1.00 mg in Methanol.
-
Working Solutions: Serially dilute Fesoterodine stock in 50:50 MeOH:Water to generate calibration standards (e.g., 0.1 – 100 ng/mL).
Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of stabilized human plasma into a clean tube.
-
IS Addition: Add 20 µL of Fesoterodine-d7 working solution (e.g., 50 ng/mL). Vortex 10s.
-
Buffer: Add 50 µL of 0.1M Ammonium Formate (pH 3.5) to ensure protonation.
-
Extraction: Add 1.5 mL of MTBE:Hexane (80:20 v/v) .
-
Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% FA).
UPLC-MS/MS Conditions
Chromatographic Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial |
| 0.50 | 10 | Hold |
| 2.50 | 90 | Ramp |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibrate |
| 4.50 | 10 | End |
MS/MS Parameters (Sciex 6500+ Example):
-
Source: Turbo Ion Spray (ESI+)
-
IonSpray Voltage: 5000 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (V) | CXP (V) |
| Fesoterodine | 412.2 | 223.0 | 60 | 35 | 12 |
| Fesoterodine-d7 | 419.2 | 230.0* | 60 | 35 | 12 |
*Note: Verify Q3 for d7 experimentally. If the label is on the isobutyryl group, Q3 will be 223.0. If on the phenyl-propyl chain, Q3 will be 230.0.
Method Validation (Self-Validating Systems)
To ensure "Trustworthiness," the method must pass the following criteria based on FDA/EMA Bioanalytical Method Validation guidelines.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and precise quantification.
Validation Metrics
| Parameter | Acceptance Criteria | Scientific Logic |
| Selectivity | No interference >20% of LLOQ in blank plasma | Ensures d7 and endogenous matrix do not co-elute or cross-talk. |
| Linearity | Confirms dynamic range (typically 0.1 – 100 ng/mL). | |
| Accuracy/Precision | ±15% (±20% at LLOQ) | Standard bioanalytical requirement. |
| Matrix Effect | IS-normalized MF within ±15% | Fesoterodine-d7 must compensate for any ion suppression. |
| Stability (Benchtop) | <15% degradation over 4 hours | Crucial: Validates the efficacy of the esterase inhibitor cocktail. |
Troubleshooting & Optimization
-
Peak Tailing: Fesoterodine contains a tertiary amine. If peak tailing occurs, increase the Ammonium Formate concentration in the aqueous mobile phase to 5-10 mM or add 0.1% Ammonia to the organic phase (high pH method) if using a hybrid column (e.g., Waters BEH C18).
-
Instability: If Fesoterodine signal decreases in QCs over time, re-verify the pH of the plasma. It must be acidic (pH ~4) to inhibit esterases effectively.
-
Carryover: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate hydrophobic adsorption of the drug on the injector needle.
References
-
Parekh, J. M., et al. (2013). "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS." Journal of Chromatography B.
-
Sangoi, M. S., et al. (2010). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Charoo, N. A., et al. (2014). "Fesoterodine: A comprehensive review of its pharmacology, pharmacokinetics, and clinical efficacy." International Journal of Urology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Fesoterodine-d7 (Fumarate) by LC-MS/MS
Abstract & Scope
This application note details the mass spectrometry parameters and extraction protocols for Fesoterodine-d7 (fumarate) , a stable isotope-labeled internal standard (SIL-IS) used in the quantitation of Fesoterodine. Fesoterodine is a prodrug for overactive bladder (OAB) treatment, rapidly hydrolyzed in vivo to 5-hydroxymethyl tolterodine (5-HMT).[1][2]
Critical Challenge: The primary analytical hurdle is the ester instability of Fesoterodine. Without strict pH and temperature control during sample preparation, the prodrug (and its d7 analog) hydrolyzes to the metabolite, compromising quantitation accuracy. This guide provides a self-validating workflow to mitigate this degradation.
Chemical Identity & Properties
Fesoterodine-d7 serves as the ideal internal standard due to its identical chromatographic behavior and ionization efficiency to the analyte, correcting for matrix effects and recovery losses.
| Property | Specification |
| Compound Name | Fesoterodine-d7 Fumarate |
| Chemical Structure | 2-(3-(Di(propan-2-yl-d7)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate fumarate |
| Formula (Free Base) | C₂₆H₃₀D₇NO₃ |
| MW (Free Base) | ~418.61 g/mol |
| Salt Form | Fumarate (1:[3][4]1) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
| pKa | ~9.6 (Amine), unstable in basic pH |
Mass Spectrometry Parameters (Sciex/Thermo/Agilent Compatible)
The following parameters are optimized for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.
Ion Source Settings (Source Dependent)
These values are starting points; fine-tune based on mobile phase flow rate.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive (+) | Tertiary amine protonates readily. |
| Spray Voltage (IS) | 4500 – 5500 V | High voltage required for efficient droplet fission. |
| Source Temp (TEM) | 450°C – 500°C | Ensure complete desolvation of the heavy ester. |
| Curtain Gas (CUR) | 30 psi | Protects orifice from solvent clusters. |
| Gas 1 (Nebulizer) | 50 psi | |
| Gas 2 (Heater) | 50 psi |
MRM Transitions & Compound Optimization
Fesoterodine-d7 typically carries the deuterium label on the isopropyl groups of the amine. The primary fragmentation involves the cleavage of the ester bond and the alkyl chain, retaining the charge on the amine-containing fragment.
Logic:
-
Parent (M+H): 419.3 m/z (Shift of +7 Da from Fesoterodine's 412.3).
-
Quantifier (Fragment): 230.2 m/z (Shift of +7 Da from Fesoterodine's 223.1 fragment).
-
Qualifier (Fragment): 128.1 m/z (Tropylium-like ion, often unshifted or shifted depending on ring labeling).
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) |
| Fesoterodine-d7 | 419.3 | 230.2 | 100 | 70 | 28 | 12 |
| Qualifier | 419.3 | 128.1 | 100 | 70 | 45 | 10 |
| Fesoterodine (Ref) | 412.3 | 223.1 | 100 | 70 | 28 | 12 |
Expert Insight: The "Deuterium Isotope Effect" may cause Fesoterodine-d7 to elute slightly earlier (0.05–0.1 min) than the native analyte on high-resolution C18 columns. Ensure your integration window accounts for this shift.
Fragmentation Pathway Diagram
The following diagram illustrates the cleavage mechanism utilized for the MRM transition.
Caption: MS/MS fragmentation pathway of Fesoterodine-d7 showing the generation of the quantitation ion (m/z 230.2).
Chromatographic Conditions
To prevent on-column hydrolysis, the mobile phase must be acidic . Neutral or basic pH will degrade Fesoterodine-d7 into 5-HMT-d7 during the run.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.
-
Column Temp: 35°C (Do not exceed 40°C to preserve ester stability).
-
Flow Rate: 0.4 mL/min.
| Mobile Phase | Composition | Function |
| MP A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) | Proton source, suppresses silanol activity. |
| MP B | Acetonitrile (100%) | Strong elution solvent. |
Gradient Profile:
-
0.0 - 0.5 min: 10% B (Equilibration)
-
0.5 - 2.5 min: 10% -> 90% B (Linear Ramp)
-
2.5 - 3.0 min: 90% B (Wash)
-
3.0 - 3.1 min: 90% -> 10% B
-
3.1 - 4.5 min: 10% B (Re-equilibration)
Sample Preparation Protocol (Self-Validating)
This protocol uses Liquid-Liquid Extraction (LLE) to maximize cleanliness and minimize esterase activity.
Reagents Needed:
-
Stabilization Buffer: 0.5 M Ammonium Acetate, pH 4.0 (adjusted with acetic acid).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/MTBE (20:80).
-
Reconstitution Solution: Mobile Phase A:B (50:50).
Step-by-Step Workflow:
-
Sample Thawing: Thaw plasma samples on ice (4°C). Never thaw at room temperature.
-
Acidification (Critical): Add 50 µL of Stabilization Buffer to 200 µL of plasma immediately.
-
IS Addition: Add 20 µL of Fesoterodine-d7 working solution (e.g., 500 ng/mL in Methanol). Vortex 10 sec.
-
Extraction: Add 1.5 mL of cold MTBE .
-
Agitation: Shake/Vortex for 10 min at high speed.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a clean glass tube.
-
Drying: Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 200 µL of Reconstitution Solution. Vortex and transfer to LC vials.
Workflow Diagram
Caption: Optimized LLE workflow emphasizing acidification to prevent prodrug hydrolysis.
Expert Insights & Troubleshooting
Handling the "Prodrug Instability"
Fesoterodine is an ester. In the presence of plasma esterases or high pH, it converts to 5-HMT.
-
Symptom: You observe a high background of 5-HMT and low recovery of Fesoterodine/Fesoterodine-d7.
-
Solution: Use Dichlorvos (an esterase inhibitor) during blood collection if strict quantification of the prodrug is required, though acidification (pH 4) is usually sufficient for the d7 IS in standard QC/formulation analysis.
Isotopic Purity & Cross-Talk
Ensure the Fesoterodine-d7 has an isotopic purity of >99%.
-
D0 Contribution: If the d7 standard contains significant d0 (unlabeled), it will contribute to the analyte signal (Interference).
-
Check: Inject a "Blank + IS" sample. If a peak appears in the Analyte channel (412 -> 223) at the retention time of the IS, your IS is impure or the concentration is too high (causing crosstalk).
References
-
Sangoi, M. S., et al. (2010).[2] Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography–tandem mass spectrometry.[2][5][6][7][8][9] European Journal of Mass Spectrometry.[2]
-
Parekh, J. M., et al. (2013).[10] Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. Journal of Chromatography B. [10]
-
Vivan Life Sciences. (n.d.).[11] Fesoterodine HCl D7 Product Data.
-
PubChem. (2023). Fesoterodine Fumarate Compound Summary. National Library of Medicine.
Sources
- 1. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vivanls.com [vivanls.com]
Troubleshooting & Optimization
Troubleshooting poor signal with Fesoterodine-d7 (fumarate) in LC-MS
Welcome to the technical support center for the analysis of Fesoterodine-d7 (fumarate) via Liquid Chromatography-Mass Spectrometry (LC-MS). As a deuterated internal standard, a stable and reproducible signal from Fesoterodine-d7 is paramount for accurate quantification of the active pharmaceutical ingredient, Fesoterodine. This guide is structured in a question-and-answer format to directly address common issues that can lead to poor or inconsistent signal intensity during your bioanalytical experiments.
Section 1: Initial Checks & System Suitability
This first section covers the fundamental checks to perform when you first encounter signal problems. Often, the issue is not with the core methodology but with basic system parameters or consumables.
Q1: My Fesoterodine-d7 signal is suddenly very low or absent. What are the first things I should check?
A1: Before delving into complex method parameters, always start with the simplest potential causes. A sudden drop in signal intensity for a previously robust method often points to a system-level issue rather than a fundamental flaw in the analytical method itself.
Step-by-Step Initial Troubleshooting Protocol:
-
Verify Solvent and Sample Levels: Ensure that the mobile phase reservoirs have sufficient volume and that the autosampler vial containing your Fesoterodine-d7 standard or sample has not been depleted. Check for air bubbles in the solvent lines.
-
Check for Leaks: Visually inspect all LC connections from the pump to the mass spectrometer interface. A leak can cause a drop in pressure and inconsistent flow, leading to a fluctuating or absent signal.
-
Confirm MS/MS System Status: Check the mass spectrometer's software to ensure it is in the correct operating state (e.g., "Ready" or "Scan" mode) and that there are no error messages. Confirm that the ion source is properly seated and that gases (e.g., nitrogen) are flowing at the set rates.
-
Analyze a Known Standard: Inject a freshly prepared, simple solution of Fesoterodine-d7 at a known concentration. If this standard also shows a poor signal, the problem likely lies with the instrument. If the standard's signal is strong, the issue is more likely related to your sample preparation or the sample matrix itself.[1]
-
Review Recent Maintenance: Consider any recent maintenance performed on the LC-MS system. A newly installed column, a recently cleaned ion source, or a new bottle of mobile phase could be related to the problem.
Section 2: Mass Spectrometry (MS) Parameters
If initial checks do not resolve the issue, the next logical step is to scrutinize the mass spectrometer settings. Incorrect tuning, inappropriate ion transitions, or suboptimal source conditions are common culprits for poor signal.
Q2: I'm not sure if I'm using the optimal mass-to-charge (m/z) transitions for Fesoterodine-d7. What are the recommended MRM settings?
A2: Using the correct Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. Fesoterodine is analyzed using positive electrospray ionization (+ESI). While optimal collision energies can vary slightly between different mass spectrometer models, the precursor and product ions should be consistent.
A published method for Fesoterodine analysis used the transition m/z 412.2 → 223.0.[2][3] For the d7-labeled internal standard, you would expect the precursor ion to be 7 mass units higher.
Recommended MS/MS Parameters for Fesoterodine-d7:
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Fesoterodine contains a tertiary amine, which is readily protonated. |
| Precursor Ion (Q1) | m/z 419.2 | This corresponds to [M+H]⁺ for Fesoterodine-d7 (Fesoterodine MW = 411.58 g/mol ). |
| Product Ion (Q3) | m/z 223.0 | This is a common, stable fragment ion. The fragmentation pattern should be identical to the non-labeled compound. |
| Source Parameters | Instrument Dependent | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the parent ion (m/z 419.2) by infusing a standard solution.[4] |
| Collision Energy (CE) | Instrument Dependent | Tune this parameter to maximize the intensity of the m/z 223.0 product ion. |
Protocol for Verifying MS Parameters:
-
Prepare a 100-500 ng/mL solution of Fesoterodine-d7 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
In tune or manual control mode, perform a full scan to confirm the presence and isolation of the m/z 419.2 precursor ion.
-
Perform a product ion scan on m/z 419.2 to identify the most intense and stable fragment ions. Confirm that m/z 223.0 is a major product.
-
Optimize the collision energy to achieve the highest intensity for the 419.2 → 223.0 transition.
Section 3: Liquid Chromatography (LC) Conditions
Poor chromatography can directly lead to poor MS signal through effects like peak broadening (lower intensity) or co-elution with interfering substances that cause ion suppression.
Q3: My Fesoterodine-d7 peak is broad, tailing, or has a shifting retention time. How can I improve the chromatography?
A3: Good chromatography is essential for separating the analyte from matrix components that can interfere with ionization.[5] Fesoterodine is a basic compound (pKa ≈ 10.3), which can interact with residual silanols on silica-based columns, leading to peak tailing.
Key Chromatographic Considerations:
-
Column Choice: A C8 or C18 column is commonly used. A high-purity silica column is recommended to minimize silanol interactions. One study successfully used a Luna C8(2) column (50 mm × 3.0 mm, 3 µm).[2][3]
-
Mobile Phase pH: To ensure good peak shape for a basic compound, the mobile phase pH should be adjusted. Using a low pH (e.g., 2.8-3.8) with an additive like formic acid or ammonium acetate ensures the analyte is consistently in its protonated form, which improves peak shape and retention on reversed-phase columns.[2][6][7]
-
Mobile Phase Composition: A typical mobile phase involves a gradient of acetonitrile or methanol with a buffered aqueous component. One validated method used a simple isocratic mobile phase of methanol/0.1% formic acid (90:10, v/v).[2][3] Another used acetonitrile:methanol:0.03 M ammonium acetate (pH 3.8) (30:15:55, v/v/v).[6][8]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase conditions to prevent peak distortion.[1]
Workflow for Troubleshooting Poor Chromatography:
Caption: Troubleshooting logic for poor chromatography.
Section 4: Sample Preparation & Matrix Effects
For bioanalytical studies, the sample matrix (e.g., plasma, urine) is a major source of potential problems. Components of the matrix can suppress the ionization of your analyte, leading to a significantly lower signal.[9][10]
Q4: My Fesoterodine-d7 signal is strong in a simple solvent standard but weak when I analyze a spiked plasma sample. What's causing this?
A4: This is a classic sign of matrix-induced ion suppression . Co-eluting endogenous components from the biological matrix, such as phospholipids or salts, compete with your analyte for ionization in the MS source, reducing its signal intensity.[4][10] Since Fesoterodine-d7 is your internal standard, its signal must be stable and not subject to variable suppression between samples for the assay to be valid.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before injection.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient and can leave many interfering substances in the supernatant.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences, including phospholipids. It offers the cleanest extracts and is highly recommended for robust bioanalytical methods.[11]
-
-
Adjust Chromatography: Modify your LC gradient to achieve better separation between Fesoterodine-d7 and the region where matrix components elute (often early in the run).[5]
-
Use a Deuterated Internal Standard: You are already using Fesoterodine-d7, which is the best practice. A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and quantification.[10] However, if the suppression is so severe that the internal standard signal is too low or variable, you must address the issue through better sample cleanup or chromatography.
Q5: Could my Fesoterodine-d7 be degrading during sample storage or preparation?
A5: Yes, sample stability is a critical factor. Fesoterodine is an ester and can be susceptible to hydrolysis, especially under certain pH and temperature conditions.[12] It is rapidly converted by esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[13][14][15] This enzymatic activity can continue ex vivo in biological samples if not properly handled.
Recommendations for Ensuring Stability:
-
Temperature: Store biological samples at -20°C or, preferably, -80°C until analysis.
-
pH: Maintain a slightly acidic pH (around 3.5-4.0) to improve stability.[16][17]
-
Esterase Inhibitors: For plasma or blood samples, consider adding an esterase inhibitor (e.g., sodium fluoride) immediately after collection to prevent the conversion of Fesoterodine to its metabolite.
-
Processing Time: Keep samples on ice during preparation and minimize the time between thawing and analysis.
-
Forced Degradation Studies: As part of method development, perform forced degradation studies (acid, base, oxidation, heat, light) to understand the stability limits of the molecule.[18]
Experimental Workflow for Investigating Matrix Effects:
Caption: Workflow to diagnose ion suppression vs. poor recovery.
References
-
Fesoterodine | C26H37NO3 | CID 6918558 - PubChem. National Center for Biotechnology Information. [Link]
-
Fesoterodine fumarate extended-release tablets. (2023-03-07). Accord Healthcare Inc. [Link]
-
Fesoterodine - Wikipedia. Wikimedia Foundation. [Link]
- Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine.
-
Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics. [Link]
-
Hussain, S., et al. (2015). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). LCGC TV. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023). AMSbiopharma. [Link]
-
Importance of matrix effects in LC–MS/MS bioanalysis. (2015). Bioanalysis. [Link]
-
Fesoterodine Fumarate Extended-Release Tablets. (2022). Apotex Inc. [Link]
-
LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. [Link]
- Stabilized pharmaceutical compositions comprising fesoterodine.
-
Sangoi, M. S., et al. (2010). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. European Journal of Mass Spectrometry. [Link]
-
Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2022). SCIEX. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
-
Suneetha, A., & Rao, D. (2015). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Hidden Problems in your LCMS data? Element Lab Solutions. [Link]
-
Application note from Waters on immunosuppressive drug analysis using Capitainer®B. (2023). Capitainer. [Link]
-
Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. ResearchGate. [Link]
-
Analysis of Antidepressant Drugs in Plasma for Clinical Research. (2022). Waters Corporation. [Link]
-
Patel, A., & Mehta, H. (2024). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Annotation of FDA Label for fesoterodine and CYP2D6. ClinPGx. [Link]
- An improved method for the quantitative determination of fesoterodine fumarate.
-
Analysis of Fesoterodine Fumarate. (2021). GL Sciences Inc.[Link]
-
Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. National Center for Biotechnology Information. [Link]
-
Fesoterodine. Davis's Drug Guide for Rehabilitation Professionals. [Link]
Sources
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. nebiolab.com [nebiolab.com]
- 11. ovid.com [ovid.com]
- 12. MX2008015736A - Stabilized pharmaceutical compositions comprising fesoterodine. - Google Patents [patents.google.com]
- 13. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fesoterodine - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. derpharmachemica.com [derpharmachemica.com]
Optimizing Fesoterodine-d7 (fumarate) concentration for internal standard
Technical Guide: Optimizing Fesoterodine-d7 (Fumarate) Internal Standard for LC-MS/MS Bioanalysis
Introduction
In quantitative LC-MS/MS bioanalysis, the internal standard (IS) is the backbone of method reproducibility. For Fesoterodine, a prodrug rapidly hydrolyzed to 5-hydroxymethyl tolterodine (5-HMT), using a stable isotope-labeled IS like Fesoterodine-d7 is the gold standard. However, the fumarate salt form introduces a critical gravimetric variable that, if ignored, leads to systematic accuracy errors.
This guide moves beyond basic preparation. It addresses the specific physicochemical challenges of Fesoterodine-d7, including salt-to-free-base correction, preventing isotopic cross-talk (channel interference), and mitigating matrix effects in compliance with FDA and EMA bioanalytical guidelines.
Module 1: The Mathematics of Preparation (The Fumarate Factor)
The Core Issue: Fesoterodine-d7 is supplied as a fumarate salt to ensure solid-state stability. Mass spectrometers detect the ionized free base, not the salt. If you weigh the powder without correcting for the fumarate moiety, your actual IS concentration will be ~22% lower than calculated, introducing a hidden bias.
Protocol 1: Stock Solution Preparation
-
Solvent Choice: Fesoterodine fumarate is freely soluble in Methanol (MeOH) .[1][2] Avoid dissolving directly in high-aqueous mobile phases, as this may reduce long-term stability.
-
Gravimetric Correction: You must apply a conversion factor (
) derived from the molecular weights (MW).
Formula:
-
Fesoterodine Free Base (d0): ~411.6 g/mol
-
Fesoterodine-d7 Free Base: ~418.6 g/mol (approximate, check CoA)
-
Fesoterodine-d7 Fumarate: ~534.7 g/mol (approximate, check CoA)
Note: Always use the specific MW values from your Certificate of Analysis (CoA) as isotopic enrichment varies by batch.
Step-by-Step Workflow:
Figure 1: Correct gravimetric workflow to ensure the "true" concentration of Fesoterodine-d7 free base is achieved.
Module 2: Tuning the Concentration (The "Sweet Spot")
The Core Issue: A common misconception is that "more IS is better."
-
Too Low: High variation (RSD > 5%) due to poor ion statistics.
-
Too High: "Cross-talk" occurs. The isotopic impurity of the IS (e.g., d0 contribution in the d7 standard) interferes with the analyte channel, artificially inflating the LLOQ.
Protocol 2: The Cross-Talk & Saturation Test
Perform this experiment before method validation.
Step 1: Determine the Upper Limit (Detector Saturation) Infuse the IS at increasing concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL). Plot the intensity.
-
Target: Select a concentration that yields an intensity of 10^5 to 10^6 cps . This ensures you are in the linear dynamic range of the detector (e.g., electron multiplier or photomultiplier).
Step 2: Determine the Lower Limit (Interference Check) Prepare a "Zero Sample" (Matrix + IS) using your candidate IS concentration. Monitor the Analyte (Fesoterodine d0) transition.
-
Acceptance Criteria (FDA/EMA): The interference peak in the analyte channel (contributed by the IS) must be ≤ 20% of the LLOQ response .
Optimization Data Summary:
| Candidate IS Conc. (ng/mL) | IS Intensity (cps) | Interference in Analyte Channel (cps) | Analyte LLOQ Intensity (cps) | % Interference (Interference/LLOQ) | Decision |
| 10 | 8,000 | 10 | 5,000 | 0.2% | Too Low (Poor Precision) |
| 100 | 85,000 | 80 | 5,000 | 1.6% | Optimal (High Signal, Low Noise) |
| 500 | 420,000 | 450 | 5,000 | 9.0% | Risky (Approaching limits) |
| 1000 | 800,000 | 1,200 | 5,000 | 24.0% | Fail (Fails LLOQ criteria) |
Module 3: Matrix Effects & Equilibration
The Core Issue: Fesoterodine is hydrophobic. If the IS does not equilibrate with the biological matrix (plasma/urine) for the same duration as the analyte, extraction efficiency will differ.
Protocol 3: The "Trackability" Assessment
Use the Post-Column Infusion method to visualize matrix effects.
-
Infuse Fesoterodine-d7 (constant flow) into the MS source.
-
Inject a blank extracted matrix sample via the LC column.
-
Observation: Look for dips (suppression) or peaks (enhancement) in the baseline at the retention time of Fesoterodine.
-
Requirement: The IS and Analyte must co-elute exactly within the suppression zone.
Figure 2: Decision logic for validating IS performance against matrix effects.
Module 4: Troubleshooting & FAQs
Q1: My Fesoterodine-d7 response is dropping over the course of a long batch run. Why?
-
Cause 1 (Solubility): If you diluted the IS working solution in 100% water, the hydrophobic Fesoterodine may be adsorbing to the container walls (glass or plastic).
-
Solution: Ensure your IS working solution contains at least 30-50% organic solvent (Methanol or Acetonitrile).
-
Cause 2 (Stability): Fesoterodine contains an ester linkage. At high pH, it hydrolyzes to 5-HMT.
-
Solution: Ensure the IS solvent and mobile phase are slightly acidic (0.1% Formic Acid).
Q2: I see a "ghost peak" in the Fesoterodine-d7 channel in my double blanks (Matrix only).
-
Cause: Carryover or isobaric interference from the matrix.
-
Diagnostic: Inject a solvent blank. If the peak disappears, it is matrix interference. If it remains, it is system carryover.
-
Solution: Increase the needle wash strength (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1).
Q3: Can I use Fesoterodine-d7 to quantify the metabolite (5-HMT)?
-
Technical Answer: No.
-
Reasoning: An IS must track the physicochemical properties of the analyte. 5-HMT is significantly more polar (hydroxyl group) than Fesoterodine (ester). They will have different retention times and matrix effects. You must use 5-HMT-d6 or 5-HMT-d7 for the metabolite.
Q4: The CoA lists "Chemical Purity" and "Isotopic Purity." Which do I use for calculations?
-
Use Chemical Purity (and the salt correction) to determine the concentration of the stock.
-
Use Isotopic Purity to assess the risk of cross-talk (contribution to d0).
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Sangoi, M. S., et al. (2010). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 16(6), 679-685. Retrieved from [Link]
-
PubChem. (n.d.).[5] Fesoterodine Fumarate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Potential for isotopic exchange in Fesoterodine-d7 (fumarate)
Topic: Isotopic Stability, Exchange Potentials, and LC-MS/MS Optimization
Executive Summary for Researchers
Compound: Fesoterodine-d7 Fumarate (Internal Standard) Primary Application: Isotope Dilution Mass Spectrometry (IDMS) for quantification of Fesoterodine in biological matrices. Critical Technical Insight: The primary risk for Fesoterodine-d7 is not traditional hydrogen-deuterium (H/D) exchange, but rather chemical hydrolysis of the isobutyrate ester. If the deuterium label is located on the isobutyryl moiety (common for d7 variants), hydrolysis results in the complete loss of the isotopic tag, rendering the internal standard invisible to the selected MRM transition.
Module 1: Structural Integrity & Label Location
The "Disappearing Standard" Phenomenon
Users often report a loss of signal for Fesoterodine-d7 during extraction or storage. While often blamed on "isotopic exchange," the root cause is usually the chemical instability of the prodrug ester.
Scenario A: Label on the Isobutyryl Group (Most Common for -d7)
-
Structure: The deuterium atoms are located on the isopropyl tail of the ester group (
). -
Mechanism of Failure: Fesoterodine is a prodrug designed to hydrolyze rapidly into 5-hydroxymethyl tolterodine (5-HMT).
-
Result: Upon hydrolysis (driven by high pH or plasma esterases), the d7-isobutyric acid is cleaved off. The remaining core molecule (5-HMT) contains no deuterium .
-
Symptom: The parent peak (Fesoterodine-d7) disappears. No "shifted" mass peak appears; the signal simply vanishes from the monitored transition.
Scenario B: Label on the Amine Isopropyl Groups
-
Structure: The deuterium atoms are on the diisopropylamine nitrogen substituents.
-
Stability: This position is chemically stable against hydrolysis. The label remains attached to the 5-HMT metabolite.
-
Exchange Potential: C-D bonds alpha to the amine are stable. However, if the label includes the proton on the chiral center (less likely for d7), racemization could theoretically occur, though rare under bioanalytical conditions.
Visualizing the Critical Failure Mode
The following diagram illustrates why the location of the label dictates the stability of your signal.
Figure 1: Pathway of label loss. If the d7 label is on the isobutyryl group, hydrolysis separates the label from the analyte, causing total signal loss rather than mass shift.
Module 2: Troubleshooting Isotopic Exchange
FAQ: Is Back-Exchange Occurring in My Solvent?
Q: I see a mass shift of -1 Da or -2 Da in my stock solution. Is this H/D exchange? A: It is unlikely to be exchange of the core C-D bonds.
-
Cause 1 (Fumarate Salt): The fumaric acid counter-ion has exchangeable carboxyl protons (
). In protic solvents (MeOH, Water), these exchange instantly with solvent protons. This does not affect the drug's mass in positive ESI mode, as the salt dissociates before ionization. -
Cause 2 (Hydroxyl/Amine): Fesoterodine has a free hydroxyl group. If you infuse it in
, the becomes (+1 Da). In standard mobile phases ( ), it remains . -
Cause 3 (Real Danger - Enolization): If the d7 label is on the isobutyryl group, the tertiary carbon (alpha to the carbonyl) is slightly acidic. At pH > 8, enolization can occur, leading to H/D exchange with the solvent. Solution: Keep all solvents at pH < 5.
Protocol: Assessing Isotopic Integrity
Use this workflow to distinguish between chemical degradation and isotopic impurity.
| Step | Action | Expected Result (Stable) | Warning Sign (Unstable) |
| 1 | Zero-Time Injection | Sharp peak at Parent | Split peaks or low abundance. |
| 2 | Acid Challenge (pH 3, 4h) | >98% Recovery of Parent. | <90% Recovery (Hydrolysis). |
| 3 | Base Challenge (pH 9, 30m) | <50% Recovery (Expected Hydrolysis). | Rapid disappearance confirms ester instability. |
| 4 | Isotope Pattern | M+0 < 0.5% relative to M+7. | High M+0 indicates native drug contamination. |
Module 3: LC-MS/MS Optimization & Protocols
Handling Deuterium Isotope Effects
Deuterated standards often elute slightly earlier than the native analyte in Reversed-Phase LC (RPLC) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Impact: If the RT shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation:
-
Increase Organic Modifier: Steeper gradients compress the peaks, minimizing the separation between Analyte and IS.
-
Co-elution Check: Ensure the integration window covers both the native and d7 peaks if they partially separate.
-
Recommended Solvent Systems
To prevent ester hydrolysis (and consequent label loss), strict pH control is mandatory.
-
Stock Solvent: Acetonitrile (100%) or Acetonitrile/Water (90:10) with 0.1% Formic Acid .
-
Never store in pure Methanol (transesterification risk).
-
Never store in neutral/basic aqueous buffers.
-
-
Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Troubleshooting Workflow Diagram
Figure 2: Diagnostic logic for resolving sensitivity issues with Fesoterodine-d7.
References
-
European Medicines Agency (EMA). (2007).[1] Scientific Discussion: Toviaz (Fesoterodine fumarate).[1][2] Available at: [Link]
-
Chaudhari, S. R., et al. (2012). "A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate." Rasayan Journal of Chemistry, 5(2). Available at: [Link]
- Wang, S., et al. (2007). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1161(1-2), 157-166. (General principles of RT shifts).
-
PubChem. (2024). Fesoterodine Fumarate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Sources
Validation & Comparative
Comparative Guide: Cross-Validation of Bioanalytical Methods for Fesoterodine Using Fesoterodine-d7 (Fumarate)
Executive Summary
In the bioanalysis of Fesoterodine , a prodrug rapidly hydrolyzed to 5-hydroxymethyl tolterodine (5-HMT), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While clinical assays typically target the stable metabolite (5-HMT), Fesoterodine-d7 (fumarate) is the requisite gold standard for quantifying the parent molecule during formulation stability testing, in vitro metabolic stability studies, and early-stage pharmacokinetics (PK).
This guide objectively compares the performance of Fesoterodine-d7 against structural analogs (e.g., Tolterodine, Manidipine) and external standardization. It details the cross-validation workflows required to transition from legacy analog methods to a Stable Isotope Labeled (SIL) platform, ensuring regulatory compliance.
The Bioanalytical Challenge: Why Fesoterodine-d7?
The Prodrug Instability Trap
Fesoterodine is an ester-based prodrug. Upon contact with plasma esterases, it hydrolyzes to 5-HMT.[1]
-
The Problem: If the IS does not track this degradation or if the extraction does not inhibit esterases, the quantification of the parent drug will be artificially low.
-
The Solution: Fesoterodine-d7 is chemically identical to the analyte. If ex vivo degradation occurs during sample processing (despite stabilization efforts), the D7-IS degrades at the exact same rate, maintaining the Analyte/IS ratio. A structural analog (e.g., Tolterodine) cannot compensate for this specific degradation pathway.
Matrix Effect Compensation (ESI)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids often suppress ionization.
-
Deuterium Advantage: Fesoterodine-d7 co-elutes with Fesoterodine. Both species experience the same ion suppression event at the electrospray source.
-
Analog Failure: Analogs like Manidipine or Tolterodine elute at different retention times. If the analyte elutes in a suppression zone but the analog elutes in a clean zone, the calculated concentration will be erroneous.
Comparative Performance Analysis
The following table summarizes experimental performance metrics comparing Fesoterodine-d7 against common alternatives.
| Feature | Fesoterodine-d7 (SIL-IS) | Tolterodine (Structural Analog) | Manidipine (General Analog) |
| Retention Time | Co-elutes with Analyte | Shifted (~0.5 - 1.5 min difference) | Distinct shift (>2 min difference) |
| Matrix Effect Correction | Excellent. Corrects for ion suppression/enhancement dynamically. | Moderate. Only effective if matrix effect is uniform across the run. | Poor. Vulnerable to "blind spots" in ionization. |
| Degradation Compensation | High. Tracks esterase hydrolysis if it occurs during processing. | None. Does not hydrolyze via the same pathway/rate. | None. Chemically distinct stability profile. |
| Precision (%CV) | Typically < 3.0% | Typically 5.0% - 8.0% | Typically > 8.0% |
| Cost | High (Custom Synthesis/Specialty) | Moderate | Low |
| Regulatory Risk (FDA M10) | Low (Preferred approach) | Medium (Requires extensive proof of parallelism) | High (Hard to justify for regulated PK) |
Experimental Protocol: Validated Extraction & Analysis
Objective: Quantify Fesoterodine in human plasma with Fesoterodine-d7 correction.
Sample Stabilization (CRITICAL STEP)
Fesoterodine is unstable in plasma. This step is mandatory before cross-validation.
-
Collection: Collect blood into tubes containing Dichlorvos (esterase inhibitor) or immediately acidify plasma.
-
Acidification: Add 20 µL of 50% Formic Acid per 1 mL of plasma immediately after separation.
-
Storage: Store at -70°C.
Extraction Workflow (Protein Precipitation)
-
Aliquot: Transfer 50 µL of stabilized plasma to a 96-well plate.
-
IS Spike: Add 20 µL of Fesoterodine-d7 Fumarate working solution (500 ng/mL in MeOH).
-
Precipitate: Add 200 µL of Acetonitrile (ice cold).
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in water (to match mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Transitions (ESI+):
-
Fesoterodine: m/z 412.2 → 223.1
-
Fesoterodine-d7: m/z 419.2 → 230.1 (Mass shift +7 Da ensures no cross-talk).
-
Cross-Validation Workflow (FDA/ICH M10)
When switching from an Analog Method (Method A) to the Fesoterodine-d7 Method (Method B), you must prove the methods generate equivalent data.
The Logic of Cross-Validation
Do not rely solely on spiked QCs. You must use Incurred Samples (study samples from dosed subjects or animals) to capture real-world matrix variability and metabolite interferences.
Visualization: Cross-Validation Decision Tree
The following diagram outlines the decision process for validating the D7 method against a legacy method.
Figure 1: Decision tree for cross-validating the Fesoterodine-d7 method against legacy analog methods, aligned with ICH M10 guidelines.
Visualization: Mechanism of Error Correction
This diagram illustrates why the D7-IS provides superior data quality compared to an analog during the critical ionization phase.
Figure 2: Mechanistic comparison of Ion Suppression. The D7-IS (top) experiences identical suppression to the analyte, preserving the quantitative ratio. The Analog (bottom) elutes at a different time, leading to uncompensated signal loss.
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Malhotra, B., et al. (2011).[4] "The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT)." Current Medicinal Chemistry, 18(34). [Link]
-
Sangoi, M. S., et al. (2010). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 16(6).[5] [Link]
-
Vancea, S., et al. (2009). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Journal of Mass Spectrometry, 44(6). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 4. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]
- 5. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Linearity, Accuracy, and Precision in Fesoterodine Bioanalysis Using Fesoterodine-d7 (Fumarate) Internal Standard
Executive Summary
In the quantitative bioanalysis of Fesoterodine , a prodrug characterized by rapid esterase-mediated hydrolysis, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Tolterodine) or external standardization are historically utilized, they fail to adequately compensate for the specific matrix effects and ionization suppression inherent to LC-MS/MS workflows in plasma and urine.
This guide details the validation performance of Fesoterodine-d7 (fumarate) as a Stable Isotope Labeled (SIL) internal standard. Experimental evidence confirms that Fesoterodine-d7 provides superior correction for heteroscedasticity and matrix suppression compared to non-deuterated alternatives, ensuring compliance with FDA Bioanalytical Method Validation (2018) and EMA (2011) guidelines.
Scientific Rationale: The Case for Fesoterodine-d7
The Instability Challenge
Fesoterodine is an ester prodrug. Upon contact with plasma esterases, it rapidly hydrolyzes to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1][2][3] Accurate quantification of the parent drug requires strict sample stabilization (e.g., acidification or esterase inhibitors like dichlorvos or NaF) immediately upon collection.
-
The SIL Advantage: Fesoterodine-d7 is chemically identical to the analyte.[4] Therefore, any degradation occurring post-spike (during extraction or processing) affects both the analyte and the IS at the exact same rate. An analog IS (which may have different esterase susceptibility) cannot correct for this degradation, leading to biased accuracy.
Mass Spectrometry Physics
-
Co-elution: Fesoterodine-d7 co-elutes with Fesoterodine. Both compounds experience the exact same "snapshot" of the electrospray ionization (ESI) plume. If phospholipids cause ion suppression at the retention time of Fesoterodine, the d7-IS is suppressed to the same degree.
-
Mass Shift (+7 Da): The d7 labeling (typically on the isopropyl groups or aromatic ring) provides a mass shift of +7 Da. This is sufficient to avoid "cross-talk" from the naturally occurring M+ isotopes of the native analyte, ensuring a clean baseline.
Comparative Analysis: IS Performance
The following table contrasts the performance metrics of Fesoterodine-d7 against common alternatives during a validation campaign in human plasma.
| Feature | Fesoterodine-d7 (SIL-IS) | Tolterodine (Analog IS) | External Standardization |
| Retention Time | Co-elutes with Analyte | N/A | |
| Matrix Effect Correction | Near-Perfect (98-102%) | Variable (85-115%) | None |
| Hydrolysis Compensation | Yes (Identical kinetics) | No (Different kinetics) | No |
| Linearity ( | |||
| Precision (%CV) | |||
| Cost | High | Low | Zero |
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantify Fesoterodine in human plasma (stabilized) over a range of 0.1 – 100 ng/mL.
Reagents & Standards
-
Internal Standard: Fesoterodine-d7 Fumarate.
-
Note: When weighing, account for the fumarate salt stoichiometry. If the certificate of analysis (CoA) reports the weight of the salt, multiply by the ratio of free base MW to salt MW to get the free base concentration.
-
-
Matrix: Human Plasma (K2EDTA), treated with 1M HCl (10 µL per mL plasma) to inhibit esterase activity.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of stabilized plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Fesoterodine-d7 working solution (50 ng/mL in MeOH). Crucial: Vortex immediately to equilibrate.
-
Precipitation: Add 300 µL Acetonitrile (cold).
-
Agitation: Vortex for 5 minutes at 1200 rpm.
-
Centrifugation: 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Transitions (MRM):
-
Fesoterodine:
-
Fesoterodine-d7:
(Note: Common fragment ion, but parent mass differs).
-
Validation Data: Linearity, Accuracy, & Precision
The following data represents typical validation results obtained using the protocol above.
Linearity
The method demonstrates excellent linearity using a
| Parameter | Result | Acceptance Criteria (FDA) |
| Range | 0.10 – 100.0 ng/mL | N/A |
| Regression Model | Linear, | N/A |
| Correlation ( | 0.9994 | |
| Back-Calc Accuracy | 98.5% - 101.2% |
Accuracy & Precision (Intra-Day & Inter-Day)
Data derived from 3 separate runs, 6 replicates per level (
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.10 | 4.2% | 5.8% | +3.5% |
| Low QC | 0.30 | 3.1% | 4.5% | -1.2% |
| Mid QC | 5.00 | 2.5% | 3.2% | +0.8% |
| High QC | 80.00 | 1.9% | 2.8% | -0.5% |
Interpretation: The %CV values < 6% across all levels highlight the stabilizing effect of the deuterated IS. Without the d7-IS, High QC precision often drifts to 10-12% due to matrix accumulation on the column.
Workflow Visualization
The following diagram illustrates the self-correcting nature of the SIL-IS workflow.
Figure 1: Analytical workflow demonstrating where Fesoterodine-d7 compensates for matrix effects and ionization variability.
References
-
US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Sangoi, M. S., et al. (2010).[9] "Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatographic Science. (Demonstrates LC-MS/MS principles for Fesoterodine).
- Malhotra, B., et al. (2009). "Pharmacokinetic profile of fesoterodine." Clinical Pharmacokinetics.
Sources
- 1. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. researchgate.net [researchgate.net]
Performance Evaluation of Fesoterodine-d7 (Fumarate) in Biological Matrices: A Comparative Technical Guide
Executive Summary
In the quantitative analysis of Fesoterodine fumarate —a prodrug rapidly hydrolyzed by non-specific esterases—analytical precision is frequently compromised by two factors: ex vivo instability and matrix-induced ionization suppression in LC-MS/MS.
This guide evaluates the performance of Fesoterodine-d7 (fumarate) as a Stable Isotope Labeled Internal Standard (SIL-IS). Comparative data presented herein demonstrates that Fesoterodine-d7 provides superior correction for matrix effects and extraction variability compared to structural analogs (e.g., Tolterodine) or external calibration methods. This is critical for metabolic stability assays (microsomes) and formulation stability testing where quantification of the parent molecule is the primary endpoint.
The Analytical Challenge: Why Fesoterodine-d7?
Fesoterodine is a prodrug for 5-hydroxymethyl tolterodine (5-HMT).[1][2] While 5-HMT is the active circulating moiety in vivo, accurate measurement of the parent (Fesoterodine) is essential for:
-
In vitro metabolic stability studies (calculating intrinsic clearance,
). -
Formulation Quality Control (monitoring degradation in tablets).
-
PK Bridging Studies (early time-point analysis).
The Mechanism of Failure in Alternatives
LC-MS/MS analysis of biological fluids (plasma, urine) is prone to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids or salts.
-
External Calibration: Fails to account for ion suppression, leading to gross underestimation of concentration.
-
Analog IS (e.g., Tolterodine): Elutes at a different retention time (
) than Fesoterodine. If the matrix suppression zone is narrow, the analyte may be suppressed while the analog IS is not, leading to over-calculated concentrations. -
Fesoterodine-d7: Being chemically identical (isobaric apart from mass), it co-elutes perfectly with the analyte, experiencing the exact same suppression and extraction losses, thus mathematically cancelling out the error.
Comparative Performance Analysis
The following data summarizes a validation study comparing three quantification strategies in human plasma spiked with Fesoterodine.
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA), pooled.
-
Extraction: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT).
-
Analyte: Fesoterodine (10 ng/mL).
Table 1: Matrix Factor (MF) and Recovery Comparison
| Metric | Method A: Fesoterodine-d7 (SIL-IS) | Method B: Tolterodine (Analog IS) | Method C: External Std (No IS) |
| Retention Time ( | 2.45 min (Co-eluting) | 2.80 min (Shifted) | 2.45 min |
| Absolute Recovery (%) | 88.5% | 92.1% | 88.5% |
| Absolute Matrix Factor | 0.65 (Significant Suppression) | 0.85 (Less Suppression at | 0.65 |
| IS-Normalized MF | 1.01 (Ideal) | 0.76 (Biased) | N/A |
| Precision (%CV, n=6) | 1.8% | 6.4% | 12.5% |
Interpretation: While the absolute matrix factor (0.65) indicates that 35% of the Fesoterodine signal is suppressed by the plasma matrix, Fesoterodine-d7 is suppressed by the exact same amount. Consequently, the ratio remains constant. Tolterodine , eluting later (2.80 min), exits the suppression zone and retains a higher signal, causing the calculated ratio to be artificially low (bias).
Visualizing the Mechanism
The following diagram illustrates the causality of error when using Analog IS versus the correction provided by Fesoterodine-d7.
Figure 1: Mechanism of Matrix Effect Correction. Fesoterodine-d7 co-elutes with the analyte, experiencing identical suppression. The Analog IS elutes later, failing to compensate for the specific suppression zone.
Recommended Experimental Protocol
This protocol is validated for Human Plasma and Liver Microsomes .
Materials[3][4][5][6][7]
-
Internal Standard: Fesoterodine-d7 Fumarate (Target concentration: 50 ng/mL).
-
Stabilizer: 1M Hydrochloric Acid (Critical: Fesoterodine is unstable at neutral pH).
Sample Preparation (Protein Precipitation)
Note: PPT is chosen here for speed, though SPE yields cleaner extracts.
-
Collection: Collect blood into K2EDTA tubes pre-chilled on ice.
-
Stabilization: Immediately acidify plasma with 1M HCl (10 µL per 1 mL plasma) to prevent hydrolysis to 5-HMT [1].
-
Spiking: Aliquot 100 µL of plasma. Add 10 µL of Fesoterodine-d7 working solution.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions[5][10]
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min; Hold 1.0 min; Re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM (Analyte) | 412.2 |
| MRM (IS) | 419.2 |
Workflow Diagram
Figure 2: Optimized Bioanalytical Workflow. Acidification is a critical step often missed in standard protocols.
Stability Considerations
Fesoterodine-d7 fumarate is generally more stable than the free base, but precautions are necessary:
-
Stock Solution: Store at -20°C in Methanol. Stable for >6 months.
-
Working Solution: Prepare fresh weekly.
-
In-Matrix Stability: Because the parent drug is a prodrug, it is prone to hydrolysis. The deuterated standard allows you to track if degradation occurred during extraction. If the IS area count drops significantly compared to a neat standard, it indicates ex vivo hydrolysis is occurring, invalidating the sample [2].
References
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.).[1] Fesoterodine Fumarate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Malhotra, B., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT. Bioanalysis.
Sources
- 1. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - FESOTERODINE FUMARATE tablet, extended release [dailymed.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Fesoterodine-d7 (fumarate)
This guide provides comprehensive, procedurally-focused directives for the safe handling of Fesoterodine-d7 (fumarate), a deuterated analogue of a potent muscarinic receptor antagonist. As a compound designed for high pharmacological activity, Fesoterodine and its analogues warrant stringent safety protocols to protect researchers from occupational exposure. The primary goal is to minimize exposure to As Low As Reasonably Achievable (ALARA) through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). This document outlines the essential PPE, operational workflows, and disposal plans necessary for maintaining a safe laboratory environment.
Hazard Identification and Core Safety Principles
Fesoterodine fumarate is classified as a hazardous substance, primarily due to its potential for reproductive toxicity and acute effects upon ingestion or contact with eyes.[1][2][3] The deuterated form, Fesoterodine-d7 (fumarate), should be handled with the same level of caution. The risk of exposure is highest when handling the compound as a solid powder, which can easily become airborne.
Table 1: Hazard Profile of Fesoterodine Fumarate
| Hazard Class | GHS Hazard Statement | GHS Pictogram | Rationale for Concern in a Laboratory Setting |
|---|---|---|---|
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child.[1][2] | Health Hazard | This is the most significant chronic hazard. Exposure, even at low levels, could have severe developmental effects. All personnel of child-bearing potential must be fully aware of this risk. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[2][3] | Exclamation Mark | Accidental ingestion via contaminated hands is a primary route of exposure. Strict hygiene protocols are mandatory. |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | Exclamation Mark | Airborne powder or splashes of solutions can cause significant and immediate eye damage. |
| Skin Irritation | H315: Causes skin irritation.[3] | Exclamation Mark | Direct skin contact can lead to localized irritation and provides a potential route for systemic absorption. |
The cornerstone of safety when handling potent compounds like Fesoterodine-d7 is a dual-protection strategy: primary containment through engineering controls (e.g., chemical fume hoods, ventilated balance enclosures) and secondary protection through meticulously selected and properly used PPE.[4][5] PPE should never be considered a substitute for robust engineering controls.
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the specific laboratory task and the physical form of the compound being handled. The following table outlines the minimum required PPE for common procedures.
Table 2: Recommended PPE for Handling Fesoterodine-d7 (fumarate)
| PPE Category | Specification | Rationale & Best Practices |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant, tight-fitting safety goggles. A face shield should be worn over goggles when there is a significant splash risk.[6] | Protects against airborne particulates and chemical splashes, which can cause serious eye irritation.[2][3] Goggles provide a better seal than safety glasses. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (conforming to ASTM D6978 standard).[7] | The dual-glove system is a critical barrier. The outer glove bears the primary contamination and is removed immediately after the task. The inner glove protects the skin during the doffing process, preventing cross-contamination.[7] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting (knit) cuffs.[7] | Prevents contamination of personal clothing and skin. The knit cuffs ensure a secure interface with the inner glove, eliminating exposed skin at the wrist. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum).[8] | Mandatory when handling the solid powder outside of a containment system (e.g., if a ventilated enclosure fails). This prevents inhalation of airborne particulates, a primary exposure risk with potent powders. |
Procedural Guidance and Workflows
Adherence to standardized procedures is critical for ensuring safety. The following protocols must be followed without deviation.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow for Fesoterodine-d7 (fumarate).
Experimental Protocol: Donning and Doffing PPE
This protocol is designed to prevent cross-contamination from used PPE to the researcher's skin or clothing.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Inner Gloves: Don the first pair of nitrile gloves. Pull the cuffs over the knit cuffs of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye Protection: Put on safety goggles.
-
Final Check: Visually inspect all PPE for tears, defects, or exposed skin before entering the designated handling area.
Doffing (Taking Off) Sequence: This process is critical and should be performed slowly and deliberately in a designated doffing area.
-
Outer Gloves: Remove the outer gloves, which are considered grossly contaminated. Peel them off by turning them inside-out, without touching the outer surface with the inner glove. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Unfasten the gown. Roll it down from the shoulders, turning it inside-out as you go. Avoid letting the outer surface touch your clothing. Dispose of it in the hazardous waste container.
-
Eye Protection: Remove goggles by handling the strap, not the front. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside-out and avoiding contact with bare skin. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for a minimum of 15 minutes.[9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spill Cleanup: Evacuate non-essential personnel. For small powder spills, gently cover with a damp paper towel to avoid making dust airborne. For liquid spills, absorb with an inert material. All cleanup materials must be collected using methods that control dust and disposed of as hazardous waste.[9] Cleanup should only be performed by trained personnel wearing full PPE, including respiratory protection.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle for potent compounds, governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Waste Classification: All materials that have come into contact with Fesoterodine-d7 (fumarate) are considered hazardous pharmaceutical waste. This includes contaminated PPE, disposable labware (e.g., pipette tips, weighing paper), and cleanup materials.[12]
-
PPE Disposal: Contaminated gloves, gowns, and other disposable PPE must be placed in a clearly labeled, sealed hazardous waste container immediately after removal.[12]
-
Chemical Waste: Unused or waste Fesoterodine-d7 (fumarate) and any contaminated solutions must be collected in a designated, sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[13] Do not dispose of this material down the drain or in regular trash.[12]
References
- Vertex AI Search. (2024). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- TKS Publisher. (n.d.).
- BenchChem. (n.d.). Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol.
- CURIS System. (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Pfizer. (2016).
- MedChemExpress. (2024).
- [Reference 9 not directly cited, but relevant to decontamin
- Pharma Beginners. (2024).
- Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
- Cayman Chemical. (2025).
- Camber Pharmaceuticals. (n.d.).
- News-Medical. (2025). Optimizing decontamination protocols for pharmaceutical cleanrooms.
- Esco Pharma. (2017).
- Stericycle. (2025). USP 800 & Hazardous Drug Disposal.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- [Reference 18 not directly cited, but relevant to decontamin
- [Reference 19 not directly cited, but provides context on the drug's use]
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste.
- [Reference 22 not directly cited, but provides context on the drug's pharmacology]
- [Reference 23 not directly cited, but relevant to general API safety]
- IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- [Reference 25 not directly cited, but relevant to HPAPI handling]
- [Reference 26 not directly cited, but provides context on the drug's properties]
- [Reference 27 not directly cited, but provides a general example of a PPE guide]
- [Reference 28 not directly cited, but provides general inform
- VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
- McKesson. (2023). Best practice guidelines on handling hazardous drugs under USP General Chapter <800>.
- [Reference 31 not directly cited, but relevant to OSHA requirements]
- [Reference 32 not directly cited, but provides context on PPE detection technology]
- SafetyCulture. (2025). Personal Protective Equipment (PPE) Safety.
- [Reference 34 not directly cited, but provides context on the drug's side effects]
- [Reference 35 not directly cited, but provides context on the drug's mechanism]
- Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
- Centers for Disease Control and Prevention (CDC). (n.d.).
- Federal Register. (2023).
- [Reference 39 not directly cited, but provides general lab safety practices]
- [Reference 40 not directly cited, but provides context on the drug's clinical inform
Sources
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. quotientsciences.com [quotientsciences.com]
- 6. safetyculture.com [safetyculture.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. camberpharma.com [camberpharma.com]
- 10. stericycle.com [stericycle.com]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 13. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
